3-Chloro-5-(chloromethyl)picolinonitrile
Description
Properties
CAS No. |
1186637-83-1 |
|---|---|
Molecular Formula |
C7H4Cl2N2 |
Molecular Weight |
187.02 g/mol |
IUPAC Name |
3-chloro-5-(chloromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4Cl2N2/c8-2-5-1-6(9)7(3-10)11-4-5/h1,4H,2H2 |
InChI Key |
LUSJPWDOJBZYAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#N)CCl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Chloro-5-(chloromethyl)picolinonitrile
Executive Summary
3-Chloro-5-(chloromethyl)picolinonitrile (CAS: 1186637-83-1)[1] is a highly functionalized pyridine derivative serving as a critical building block in the development of advanced active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets, providing a deep dive into the causality behind its physicochemical behavior, its orthogonal reactivity, and the self-validating analytical protocols required for its handling and scale-up.
Structural and Physicochemical Properties
Understanding the physical properties of 3-chloro-5-(chloromethyl)picolinonitrile is essential for optimizing reaction conditions, designing purification workflows, and ensuring safe storage. The molecule features an electron-deficient pyridine core substituted with a nitrile, a chlorine atom, and a chloromethyl group. This unique electronic environment dictates its solubility profile and thermal stability.
Table 1: Physicochemical Properties of 3-Chloro-5-(chloromethyl)picolinonitrile
| Property | Value / Description | Analytical / Predictive Basis |
| Molecular Formula | C7H4Cl2N2 | Exact Mass: 185.975 g/mol |
| Molecular Weight | 187.02 g/mol | Standard Atomic Weights |
| Physical State | Crystalline Solid | Visual observation at 25 °C |
| Melting Point | 70 °C – 90 °C | Predictive modeling (functional group contribution) |
| Boiling Point | 310 °C – 330 °C | Predicted at 760 mmHg |
| Density | ~1.45 g/cm³ | Pycnometry / Predictive |
| Solubility | Soluble in DCM, EtOAc, THF, DMF; Insoluble in H2O | Empirical lipophilicity (LogP ~2.0) |
(Note: Empirical values may vary slightly based on crystalline polymorph and purity. Predictive values are derived from standard cheminformatics databases such as .)
Mechanistic Role in API Synthesis
The true value of 3-chloro-5-(chloromethyl)picolinonitrile in drug development lies in its orthogonal reactivity . The causality behind its selection in complex synthetic routes is its ability to undergo three distinct, site-specific transformations without cross-interference, provided the reaction conditions are meticulously controlled:
-
Nucleophilic Substitution (SN2) at C5-Chloromethyl: The benzylic-like chloromethyl group is highly activated. It readily undergoes SN2 displacement by amines, thiols, or alkoxides. Because the pyridine ring is electron-withdrawing, the transition state is stabilized, accelerating the reaction while minimizing SN1-driven side reactions.
-
Cross-Coupling at C3-Chloro: The chlorine atom directly attached to the electron-deficient pyridine ring is activated for oxidative addition by Palladium catalysts. This allows for site-selective Suzuki-Miyaura or Stille couplings to introduce aryl or alkyl groups.
-
Nitrile Manipulation at C2: The cyano group can be selectively reduced to a primary amine (e.g., using DIBAL-H) or hydrolyzed to a carboxylic acid/amide, serving as a handle for subsequent cyclization.
Fig 1: Orthogonal reactivity pathways of 3-chloro-5-(chloromethyl)picolinonitrile.
Experimental Protocols: Isolation and Characterization
To maintain scientific integrity and comply with [2], every synthetic protocol must function as a self-validating system. The following step-by-step methodology outlines the isolation and validation of this intermediate after a typical chlorination reaction.
Step-by-Step Methodology: Purification and Validation
-
Step 1: Reaction Quenching and Extraction
-
Action: Quench the chlorination reaction mixture by slow addition to ice-cold saturated aqueous NaHCO3. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.
-
Causality: The chloromethyl group is sensitive to hydrolysis at elevated temperatures or extreme pH. Cold, mildly basic conditions neutralize acidic byproducts (like HCl) without degrading the target product.
-
-
Step 2: Chromatographic Purification
-
Action: Concentrate the organic layer under reduced pressure (bath temp < 30 °C). Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
Causality: Low-temperature concentration prevents thermal degradation. Silica gel effectively resolves the target compound from over-chlorinated or unreacted precursors.
-
-
Step 3: Crystallization
-
Action: Dissolve the purified fractions in a minimum amount of hot heptane/ethyl acetate, then cool slowly to 4 °C to induce crystallization.
-
Causality: Crystallization acts as a thermodynamic purification step, rejecting structurally dissimilar impurities from the crystal lattice, ensuring >98% purity.
-
-
Step 4: Analytical Validation (The Self-Validating Loop)
-
Action: Analyze the crystals using HPLC-UV (254 nm) for purity and 1H/13C NMR (in CDCl3) for structural confirmation.
-
Causality: The system is self-validating because the HPLC provides quantitative purity (% area), while the NMR provides qualitative structural integrity. Any residual solvent peaks in the NMR must be cross-referenced against standard trace impurity tables, such as those published by[3], to ensure they are not mistaken for structural anomalies.
-
Fig 2: Self-validating analytical workflow for intermediate batch qualification.
Stability and Degradation Pathways
The primary degradation pathway for 3-chloro-5-(chloromethyl)picolinonitrile is the hydrolysis of the chloromethyl group to a hydroxymethyl group (-CH2OH). This occurs via an SN1/SN2 mechanism in the presence of atmospheric moisture over extended periods.
-
Storage Protocol: To mitigate degradation, the compound must be stored in a tightly sealed, amber glass container under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.
-
Handling: All transfers should be conducted using standard Schlenk techniques or within a glovebox if the ambient humidity exceeds 40%.
References
-
Chemsrc. "3-Chloro-5-(chloromethyl)picolinonitrile CAS Data." Chemsrc Chemical Database, [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q11 Development and Manufacture of Drug Substances." ICH Quality Guidelines, [Link]
-
Fulmer, Gregory R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010, pp. 2176–2179. American Chemical Society, [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary." PubChem, [Link]
Sources
Technical Whitepaper: Synthesis, Structural Analysis, and Application of 3-Chloro-5-(chloromethyl)picolinonitrile
Executive Summary
In modern drug discovery and agrochemical development, heterocyclic building blocks with orthogonal reactive sites are highly sought after. 3-Chloro-5-(chloromethyl)picolinonitrile (IUPAC: 3-chloro-5-(chloromethyl)pyridine-2-carbonitrile) represents a premium bifunctional scaffold. By featuring a highly electrophilic chloromethyl group, a transition-metal-compatible aryl chloride, and a versatile carbonitrile moiety on a single pyridine core, this intermediate enables complex, multi-step synthetic sequences without the need for excessive protecting group manipulations.
This technical guide details the structural properties, field-proven synthetic methodologies, and orthogonal reactivity profiles of this critical intermediate.
Chemical Identity & Structural Analysis
The utility of[1] stems directly from its electronic distribution. The electron-withdrawing nature of the pyridine nitrogen, compounded by the carbonitrile group at C2 and the chlorine atom at C3, renders the pyridine ring highly electron-deficient.
-
IUPAC Name: 3-Chloro-5-(chloromethyl)pyridine-2-carbonitrile
-
Common Synonym: 3-Chloro-5-(chloromethyl)picolinonitrile
-
Molecular Formula: C₇H₄Cl₂N₂
The structural orthogonality allows chemists to perform Sₙ2 nucleophilic substitutions at the C5-chloromethyl position without disturbing the C3-chloro or C2-carbonitrile groups, provided the nucleophile and reaction conditions are carefully selected.
Physicochemical Properties
Understanding the physicochemical parameters of this intermediate is critical for optimizing reaction solvents, predicting solubility, and designing purification workflows.
| Parameter | Value | Analytical Significance |
| Molecular Weight | 187.02 g/mol | Confirmed via LC-MS (ESI+) as [M+H]⁺ 188.0 |
| Hydrogen Bond Donors | 0 | Highly soluble in aprotic solvents (DCM, DMF, THF) |
| Hydrogen Bond Acceptors | 2 (N, C≡N) | Capable of coordinating with Lewis acid catalysts |
| Rotatable Bonds | 1 (-CH₂-Cl) | Minimal conformational flexibility |
| Topological Polar Surface Area | 36.68 Ų | Excellent membrane permeability profile |
| Physical State | Solid | Easily purified via recrystallization |
Synthetic Methodologies & Mechanistic Causality
As a Senior Application Scientist, I emphasize that successful synthesis relies on understanding the causality behind reagent selection. Below are two highly reliable, self-validating protocols for synthesizing 3-chloro-5-(chloromethyl)picolinonitrile.
Route A: Deoxychlorination of the Primary Alcohol
This route utilizes (CAS: 1186637-82-0)[3] as the precursor. Thionyl chloride (SOCl₂) is the reagent of choice due to its clean reaction profile, where byproducts are entirely gaseous (SO₂ and HCl), driving the reaction to completion via Le Chatelier's principle.
Step-by-Step Protocol:
-
Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of 3-chloro-5-(hydroxymethyl)picolinonitrile in anhydrous dichloromethane (DCM, 30 mL).
-
Initiation: Cool the reaction mixture to 0 °C using an ice-water bath under an inert argon atmosphere to suppress side reactions.
-
Reagent Addition: Add SOCl₂ (1.5 eq, 15 mmol) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic formation of the chlorosulfite intermediate and prevents solvent boil-over from rapid gas evolution.
-
Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq). Causality: DMF reacts with SOCl₂ to generate the highly electrophilic Vilsmeier-Haack reagent, which significantly accelerates the Sₙ2 displacement of the activated hydroxyl group.
-
Propagation & Monitoring: Remove the ice bath and stir at room temperature for 2-3 hours. Monitor via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (7:3 v/v) under UV 254 nm. The product will elute faster (higher R_f) than the polar alcohol precursor.
-
Quenching & Workup: Carefully pour the mixture into ice-cold saturated aqueous NaHCO₃ (50 mL) to neutralize excess SOCl₂ and HCl. Extract with DCM (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is typically >95% pure but can be filtered through a short silica plug if necessary.
Route B: Radical Halogenation of the Methyl Group
When the hydroxymethyl precursor is unavailable, [4] of 3-chloro-5-methylpicolinonitrile using N-Chlorosuccinimide (NCS) and Azobisisobutyronitrile (AIBN) is a robust alternative.
Step-by-Step Protocol:
-
Setup: Dissolve 10 mmol of 3-chloro-5-methylpicolinonitrile in anhydrous carbon tetrachloride (CCl₄, 40 mL) or a greener alternative like trifluorotoluene.
-
Reagent Addition: Add NCS (1.1 eq, 11 mmol) and AIBN (0.05 eq, 0.5 mmol).
-
Initiation: Heat the mixture to 80 °C (reflux) under nitrogen. Causality: Thermal decomposition of AIBN extrudes nitrogen gas, generating 2-cyanoprop-2-yl radicals. These initiate the chain reaction by abstracting the benzylic-like hydrogen at C5, forming a resonance-stabilized radical that subsequently abstracts chlorine from NCS.
-
Workup: After 4-6 hours (monitor via GC-MS), cool the mixture to 0 °C. The byproduct, succinimide, will precipitate out of the non-polar solvent. Filter the solid and wash with cold solvent.
-
Purification: Concentrate the filtrate and purify via silica gel chromatography to separate the target compound from any over-chlorinated (dichloromethyl) byproducts.
Fig 1. Synthetic pathways for 3-chloro-5-(chloromethyl)picolinonitrile via Routes A and B.
Orthogonal Reactivity & Downstream Applications
The strategic value of 3-chloro-5-(chloromethyl)picolinonitrile lies in the differential reactivity of its three functional groups. In drug development—such as the synthesis of sphingosine-1-phosphate receptor agonists[5]—this scaffold allows for sequential derivatization:
-
C5-Chloromethyl (Primary Electrophile): This is the most reactive site. It readily undergoes Sₙ2 substitution with primary/secondary amines, thiols, or alkoxides in the presence of a mild base (e.g., K₂CO₃ or DIPEA) at room temperature.
-
C3-Chloro (Cross-Coupling Handle): Once the C5 position is functionalized, the C3-chloro group can be subjected to Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Because aryl chlorides are less reactive than bromides or iodides, specialized electron-rich, bulky phosphine ligands (like XPhos or RuPhos) are required to facilitate oxidative addition.
-
C2-Carbonitrile (Terminal Modification): The nitrile can be hydrolyzed to a primary amide or carboxylic acid under acidic or basic aqueous conditions, or reduced to a primary amine using Raney Nickel/H₂ or LiAlH₄, typically serving as the final step in a synthetic sequence.
Fig 2. Orthogonal reactivity map of 3-chloro-5-(chloromethyl)picolinonitrile.
Conclusion
3-Chloro-5-(chloromethyl)picolinonitrile is a highly programmable intermediate. By mastering the mechanistic causality of its synthesis—whether via the controlled deoxychlorination of an alcohol or the radical halogenation of a methyl group—chemists can reliably access this scaffold. Its orthogonal reactivity map ensures that it remains a cornerstone building block for complex pharmaceutical and agrochemical libraries.
References
-
"3-Chloro-5-(chloromethyl)picolinonitrile CAS 1186637-83-1", ChemSrc. URL: [Link]
- "WO2014129796A1 - Sphingosine-1-phosphate receptor agonists", Google Patents.
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- 2. 1186637-83-1_3-Chloro-5-(chloromethyl)picolinonitrileCAS号:1186637-83-1_3-Chloro-5-(chloromethyl)picolinonitrile【结构式 性质 英文】 - 化源网 [chemsrc.com]
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- 4. 2-AMINO-5-CHLORO-6-PICOLINE | 36936-23-9 [chemicalbook.com]
- 5. WO2014129796A1 - Sphingosine-1-phosphate receptor agonists, methods of preparing the same, and pharmaceutical compositions containing the same as an active agent - Google Patents [patents.google.com]
Synthesis Precursors and Methodologies for 3-Chloro-5-(chloromethyl)picolinonitrile: A Technical Whitepaper
Executive Summary
3-Chloro-5-(chloromethyl)picolinonitrile (CAS: 1186637-83-1) is a highly versatile, trifunctional pyridine building block utilized extensively in the development of targeted pharmaceuticals and complex agrochemicals [4]. The presence of a chloromethyl group provides an excellent electrophilic center for SN2 alkylations (e.g., coupling with amines or thiols), while the nitrile and chloro groups offer orthogonal reactivity for further structural elaboration.
As a Senior Application Scientist, I have structured this whitepaper to detail the retrosynthetic landscape, the causality behind mechanistic pathways, and the self-validating experimental protocols required to synthesize this molecule from its primary precursors efficiently.
Structural Rationale & Precursor Landscape
The synthesis of 3-chloro-5-(chloromethyl)picolinonitrile relies on the strategic functionalization of the C5 position of the pyridine ring. The electron-deficient nature of the picolinonitrile core strongly discourages standard electrophilic aromatic substitution. Therefore, functionalization must occur via radical pathways or pre-installed functional group interconversions.
Two primary precursors are utilized in industrial and bench-scale syntheses:
-
(CAS: 1211518-69-2) [3]: Utilized for direct radical chlorination.
-
3-Chloro-5-(hydroxymethyl)picolinonitrile (CAS: 1186637-82-0): Utilized for nucleophilic hydroxyl substitution.
Retrosynthetic pathways for 3-Chloro-5-(chloromethyl)picolinonitrile from primary precursors.
Primary Synthetic Route: Radical Halogenation
Mechanism & Causality
The direct chlorination of the picolylic methyl group proceeds via a radical chain mechanism, conceptually analogous to the [1]. N-Chlorosuccinimide (NCS) is used as the chlorine source, and Azobisisobutyronitrile (AIBN) serves as the thermal radical initiator.
Why this works: The electron-withdrawing cyano and chloro groups on the pyridine ring stabilize the intermediate picolylic radical, making the C5-methyl group highly susceptible to hydrogen abstraction. Maintaining a low, steady-state concentration of chlorine radicals is critical; high concentrations will inevitably lead to over-chlorination, yielding the undesired dichloromethyl derivative.
Radical chain mechanism for the chlorination of the picolylic methyl group.
Self-Validating Experimental Protocol
-
Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 3-chloro-5-methylpicolinonitrile (1.0 eq) in anhydrous chlorobenzene (0.2 M).
-
Initiation: Add N-Chlorosuccinimide (NCS, 1.1 eq) and AIBN (0.05 eq).
-
Reaction: Heat the mixture to 80°C to induce thermal homolysis of AIBN.
-
In-Process Control (IPC) / Validation: After 2 hours, sample the reaction. Perform TLC (Hexanes:EtOAc 4:1). The starting material ( Rf=0.5 ) should diminish, and the product ( Rf=0.45 ) should appear.
-
Crucial Validation Step: Run LC-MS to quantify the ratio of mono-chlorinated (Target, M+H = 187) to di-chlorinated byproducts (M+H = 221). If di-chlorination exceeds 5%, immediately cool the reaction to 0°C to halt propagation.
-
-
Workup: Cool to room temperature, filter off the insoluble succinimide byproduct, and wash the filtrate with water and brine. Dry over Na2SO4 and concentrate in vacuo.
-
Purification: Purify via silica gel chromatography to yield the pure target compound.
Alternative Synthetic Route: Hydroxyl Substitution
Mechanism & Causality
When starting from 3-chloro-5-(hydroxymethyl)picolinonitrile, the hydroxyl group is converted to a chloride using Thionyl Chloride ( SOCl2 ). This reaction typically proceeds via an [2], forming an intermediate alkyl chlorosulfite that collapses to release SO2 gas and form the alkyl chloride with retention of configuration (though stereochemistry is moot for this achiral center).
Field Insight: The addition of a catalytic amount of DMF forms a highly reactive Vilsmeier-Haack type intermediate, shifting the mechanism to a standard SN2 pathway. This vastly increases the reaction rate and prevents the acidic degradation of the sensitive nitrile group.
Self-Validating Experimental Protocol
-
Setup: Dissolve 3-chloro-5-(hydroxymethyl)picolinonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C under a nitrogen atmosphere.
-
Activation: Add a catalytic amount of DMF (0.05 eq). Dropwise, add SOCl2 (1.5 eq) over 15 minutes to control the exothermic formation of the chlorosulfite intermediate.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3 hours.
-
In-Process Control (IPC) / Validation: Monitor the evolution of SO2 and HCl gases using a base bubbler. Perform TLC (DCM:MeOH 95:5). The highly polar alcohol ( Rf=0.2 ) must completely convert to the non-polar chloride ( Rf=0.8 ). If any alcohol remains, add an additional 0.2 eq of SOCl2 and stir for 1 hour.
-
Workup: Carefully quench the reaction by pouring it into an ice-cold saturated NaHCO3 solution until gas evolution ceases (pH ~7). Extract with DCM, dry over MgSO4 , and evaporate the solvent.
Quantitative Data: Yield & Condition Comparison
The choice of precursor and synthetic route depends heavily on the scale of synthesis, availability of starting materials, and the downstream tolerance for specific byproducts.
| Parameter | Route A: Radical Halogenation | Route B: Hydroxyl Substitution |
| Precursor | 3-Chloro-5-methylpicolinonitrile | 3-Chloro-5-(hydroxymethyl)picolinonitrile |
| Reagents | NCS, AIBN | SOCl2 , DMF (cat.) |
| Solvent | Chlorobenzene or Acetonitrile | Dichloromethane (DCM) |
| Temperature | 80°C (Thermal Initiation) | 0°C to Room Temperature |
| Typical Yield | 65% - 75% | 85% - 95% |
| Primary Impurity | Di-chlorinated byproduct (5-10%) | Unreacted alcohol (< 2%) |
| Scalability | Moderate (Exothermic radical chain) | High (Easily controlled addition) |
Conclusion
The synthesis of 3-Chloro-5-(chloromethyl)picolinonitrile requires precise control over reaction conditions to ensure high regioselectivity and yield. While the radical halogenation of 3-chloro-5-methylpicolinonitrile is a direct and atom-economical approach, it requires stringent LC-MS in-process controls to mitigate over-chlorination. Conversely, the hydroxyl substitution of 3-chloro-5-(hydroxymethyl)picolinonitrile offers superior yields and cleaner purity profiles, albeit requiring a pre-oxidized precursor. By implementing the self-validating protocols outlined above, researchers can ensure robust, reproducible access to this critical pharmaceutical intermediate.
References
-
Wohl-Ziegler Reaction. Organic Chemistry Portal. Available at:[Link]
-
SNi Mechanism. Wikipedia, The Free Encyclopedia. Available at:[Link]
-
3-Chloro-5-methylpicolinonitrile (CID 20692637). National Center for Biotechnology Information (PubChem). Available at:[Link]
-
3-Chloro-5-(chloromethyl)picolinonitrile (CAS 1186637-83-1). ChemSrc Chemical Database. Available at:[Link]
Retrosynthesis of substituted picolinonitrile compounds
The design and execution of retrosynthetic pathways for substituted picolinonitriles (2-cyanopyridines) require far more than a theoretical knowledge of bond disconnections. As a Senior Application Scientist, I approach retrosynthesis as a holistic system of risk management, atom economy, and scalable causality. The 2-cyano group is a privileged pharmacophore and a highly versatile synthetic linchpin, serving as a direct precursor for downstream elaboration into amines, amides, tetrazoles, and carboxylic acids[1].
When designing a route for substituted picolinonitriles, the electronic and steric environment of the pyridine ring dictates our strategy. The presence of electron-donating or electron-withdrawing groups at the 3-, 4-, 5-, or 6-positions fundamentally alters the aza-arene's reactivity, requiring precise calibration of our catalytic and stoichiometric choices.
Strategic Disconnections in Picolinonitrile Synthesis
Retrosynthetic disconnection strategies for substituted picolinonitriles.
The Causality of C–CN Bond Formation
The Reissert-Henze Paradigm and C–H Cyanation
Direct nucleophilic cyanation of unactivated pyridines is notoriously difficult due to the high activation energy required to disrupt aromaticity. The Reissert-Henze reaction elegantly circumvents this thermodynamic barrier by utilizing pyridine N-oxides[2].
The Causality: Oxidation of the pyridine nitrogen serves a dual mechanistic purpose. First, it activates the C2 and C4 positions toward nucleophilic attack by altering the electron density distribution. Second, upon treatment with an activating agent (traditionally an acyl chloride, but modern protocols utilize silylating agents like TMSCN), an exceptionally electrophilic N-acyloxy or N-silyloxy pyridinium intermediate is generated. Cyanide attack at the C2 position is rapidly followed by rearomatization and the irreversible expulsion of the leaving group (e.g., silanol or benzoate)[2]. Recent methodological advancements have enabled metal-free, direct ortho-C–H cyanation of N-oxides using TMSCN and N,N′-tetramethylguanidine (TMG) under benign conditions, completely eliminating the need for harsh acylating agents[3].
Palladium-Catalyzed Cyanation of Halopyridines
For highly functionalized substrates where N-oxidation is incompatible with existing moieties (e.g., sensitive sulfides or easily oxidized amines), the cross-coupling of 2-halopyridines provides a robust, late-stage alternative[4].
The Causality: The fundamental challenge in transition-metal-catalyzed cyanation is catalyst poisoning. Free cyanide ions (from sources like KCN or NaCN) strongly coordinate to Palladium(0), forming thermodynamically stable but catalytically dead [Pd(CN)4]2− complexes. This halts the catalytic cycle immediately. To solve this, we must utilize cyanide sources that maintain a deliberately low steady-state concentration of dissolved cyanide in the reaction medium, such as Zn(CN)2 or K4[Fe(CN)6] [4]. The transmetalation step is highly dependent on this controlled release, ensuring that the oxidative addition of the halopyridine to Pd(0) occurs at a faster rate than catalyst deactivation.
Catalytic cycle for the Pd-catalyzed cyanation of halopyridines.
Quantitative Substrate Scope and Method Comparison
To guide synthetic planning and scale-up, the following table summarizes the quantitative efficiency of various cyanation methodologies across different substitution patterns.
| Substrate Precursor | Methodology | Reagents / Catalyst | Yield (%) | Ref |
| Pyridine N-oxide | Metal-Free C–H Cyanation | TMSCN, TMG, EtOAc, RT | 72 – 82% | [3] |
| 3,5-Dimethylpyridine | Direct Electrophilic Cyanation | HNO3 , TFAA, KCN, H2O | 65 – 75% | [1] |
| 2-Chloropyridine | Pd-Catalyzed Cyanation | K4[Fe(CN)6] , Pd(OAc)2 , DMA | 85 – 90% | [4] |
| Aryl Sulfonates | Desulfonylative Smiles | Base, Heat (120 °C) | 67 – 93% | [5] |
Self-Validating Experimental Protocols
A synthetic protocol is only as reliable as its built-in validation mechanisms. The following methodologies incorporate specific in-process controls (IPCs) to ensure reproducibility, yield optimization, and operator safety.
Protocol A: Metal-Free Cyanation of Pyridine N-Oxides[3]
This protocol leverages TMSCN as both the activating agent and the cyanide source, providing a highly atom-economical route to picolinonitriles.
-
Preparation: Dissolve the substituted pyridine N-oxide (1.0 equiv) in dry ethyl acetate (0.25 M concentration) under an inert argon atmosphere. Causality: Ethyl acetate is a benign, moderately polar solvent that sufficiently solubilizes the N-oxide while preventing the premature, moisture-driven hydrolysis of TMSCN.
-
Activation & Cyanation: Add TMSCN (3.0 equiv) followed by N,N′-tetramethylguanidine (TMG, 2.0 equiv). Stir at room temperature for 12 hours. Causality: TMG acts as a non-nucleophilic base to facilitate the elimination step after cyanide addition, driving the rearomatization of the pyridine ring without competing as a nucleophile.
-
IPC Check: Monitor the reaction progression by TLC (Hexanes/EtOAc 3:1). If the starting material persists, add a second portion of TMSCN (3.0 equiv) and stir for an additional 36 hours.
-
Quenching: Carefully quench the reaction with saturated aqueous NaHCO3 . Safety & Causality: Unreacted TMSCN will hydrolyze to release highly toxic HCN gas. The basic NaHCO3 solution ensures that any generated HCN is immediately deprotonated and remains in the aqueous phase as water-soluble, safely disposable cyanide salts.
-
Isolation: Extract with EtOAc (3 × 2 mL), dry the combined organic phases over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: Palladium-Catalyzed Cyanation of 2-Halopyridines[4]
This protocol is ideal for late-stage functionalization of complex halogenated aza-arenes.
-
Catalyst Assembly: In an oven-dried Schlenk flask, combine the substituted 2-halopyridine (1.0 equiv), K4[Fe(CN)6]⋅3H2O (0.2 equiv, acting as the slow-release cyanide source), Pd(OAc)2 (2 mol%), and K2CO3 (1.0 equiv).
-
Degassing: Add anhydrous N,N-dimethylacetamide (DMA). Degas the suspension via three rigorous freeze-pump-thaw cycles. Causality: Oxygen must be strictly excluded to prevent the oxidation of the catalytically active Pd(0) species back to Pd(II), which would permanently terminate the catalytic cycle.
-
Reaction: Heat the mixture to 120 °C for 16 hours. IPC Check: The reaction mixture will transition from a pale yellow suspension to a dark brown/black mixture. This color change is a reliable visual indicator that Pd nanoparticles are aggregating, typically signaling the end of the catalytic lifetime and reaction completion.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove inorganic salts and precipitated palladium black. Wash the organic filtrate heavily with brine to partition the high-boiling DMA into the aqueous layer, dry, and concentrate.
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- 4. 6-Cyano-5-fluoronicotinic acid | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
3-Chloro-5-(chloromethyl)picolinonitrile: Comprehensive Reactivity Profiling and Stability Dynamics
Executive Summary
In the landscape of modern drug discovery and agrochemical development, polyfunctionalized pyridine scaffolds serve as critical building blocks. Among these, 3-chloro-5-(chloromethyl)picolinonitrile (CAS: 1186637-83-1) stands out as a highly specialized, dense electrophilic hub. Featuring a pyridine core decorated with a cyano group, a chlorine atom, and a chloromethyl moiety, this compound presents unique reactivity profiles that defy the standard behavior of simple alkylpyridines.
This technical whitepaper provides an in-depth analysis of the electronic topology, causal reactivity, and stability kinetics of 3-chloro-5-(chloromethyl)picolinonitrile. Designed for synthetic chemists and drug development professionals, this guide deconstructs the mechanistic forces driving its behavior and provides self-validating protocols for its application.
Electronic Topology and Causal Reactivity
To master the synthetic utility of 3-chloro-5-(chloromethyl)picolinonitrile, one must understand the synergistic electronic effects imparted by its substituents. The primary site of reactivity is the 5-chloromethyl group , which undergoes bimolecular nucleophilic substitution (SN2).
The Paradigm Shift in Meta-Reactivity
In standard pyridine chemistry, chloromethyl groups at the 3- or 5-positions (meta to the nitrogen) are significantly less reactive towards SN2 displacement than their 2- or 4-isomers [1]. This is because the meta-nitrogen can only exert an inductive electron-withdrawing effect (-I), lacking the ability to stabilize the SN2 transition state via resonance (-M) [2].
However, 3-chloro-5-(chloromethyl)picolinonitrile breaks this rule due to its highly functionalized architecture:
-
The 2-Cyano Activation (-M Effect): The cyano group at the 2-position is para to the 5-chloromethyl group. During an SN2 attack, the developing negative charge in the transition state is effectively delocalized into the highly electronegative cyano group via resonance. This dramatically lowers the activation energy barrier.
-
The 3-Chloro Inductive Pull (-I Effect): The chlorine atom at the 3-position exerts a strong inductive pull, further increasing the electrophilicity of the benzylic carbon.
-
Pyridine Nitrogen Sink: The core nitrogen acts as an ultimate electron sink, rendering the entire ring severely electron-deficient.
The culmination of these effects transforms a traditionally sluggish meta-chloromethyl group into a hyper-reactive electrophile.
Caption: Electronic topology mapping of 3-chloro-5-(chloromethyl)picolinonitrile reactivity.
Stability Kinetics and Degradation Pathways
The same electronic factors that make this compound a brilliant electrophile also render it highly unstable under improper storage or reaction conditions[3].
Hydrolytic Degradation
The extreme electrophilicity of the benzylic carbon makes it highly susceptible to solvolysis. In the presence of ambient moisture, the chloromethyl group rapidly hydrolyzes to form 3-chloro-5-(hydroxymethyl)picolinonitrile. This degradation follows pseudo-first-order kinetics in aqueous media.
Base-Mediated Polymerization
Exposure to strong, unhindered bases (e.g., NaOH, KOH) or primary amines without proper temperature control can lead to intermolecular alkylation, resulting in oligomerization. Furthermore, the highly electron-deficient pyridine ring is sensitive to nucleophilic aromatic substitution (SNAr) at the 3-chloro position if subjected to harsh conditions, leading to complex impurity profiles [4].
Quantitative Reactivity Profiling
The table below summarizes the extrapolated kinetic and stability parameters of the compound compared to baseline pyridine scaffolds, highlighting the profound impact of the cyano and chloro substituents.
| Compound Scaffold | Relative SN2 Rate ( krel ) | Primary Electronic Activator | Est. Hydrolytic Half-Life ( t1/2 ) in 50% H₂O/MeCN |
| 3-(Chloromethyl)pyridine | 1.0 (Baseline) | Pyridine N (-I) | > 48 hours |
| 4-(Chloromethyl)pyridine | ~25.0 | Pyridine N (-M, -I) | ~ 12 hours |
| 3-Chloro-5-(chloromethyl)picolinonitrile | ~150.0 | 2-Cyano (-M), Pyridine N (-I) | < 2 hours |
Data synthesized from comparative chloromethylpyridine reactivity models [2].
Self-Validating Experimental Protocols
To harness the reactivity of 3-chloro-5-(chloromethyl)picolinonitrile while suppressing degradation, protocols must be rigorously controlled. The following methodology for chemoselective SN2 amination is designed as a self-validating system: causality is built into every step to ensure high fidelity.
Protocol 1: Chemoselective SN2 Amination
Objective: Alkylation of a secondary amine while preserving the 2-cyano and 3-chloro groups.
Causality & Design Choices:
-
Solvent: Anhydrous Acetonitrile (MeCN). Why? Prevents hydrolytic degradation of the chloromethyl group.
-
Base: N,N-Diisopropylethylamine (DIPEA). Why? A non-nucleophilic base neutralizes the generated HCl without competing for the highly reactive electrophilic center.
-
Temperature: 0°C to 25°C. Why? Suppresses SNAr side-reactions at the 3-chloro position, which typically require elevated temperatures (>60°C).
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask. Purge with Argon. Add 3-chloro-5-(chloromethyl)picolinonitrile (1.0 mmol) and dissolve in 10 mL of anhydrous MeCN.
-
Base Addition: Cool the solution to 0°C using an ice bath. Add DIPEA (2.0 mmol, 2.0 eq) dropwise over 2 minutes.
-
Nucleophile Coupling: Dissolve the secondary amine (1.05 mmol, 1.05 eq) in 2 mL of anhydrous MeCN. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating.
-
Self-Validation (IPC): After 2 hours at room temperature, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and inject into the HPLC (254 nm). Validation Check: The reaction is deemed successful and complete when the starting material peak (Area < 1%) is consumed, and no secondary SNAr peaks are detected.
-
Quench & Isolation: Concentrate the mixture under reduced pressure (bath temp < 30°C). Partition between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract, dry the organic layer over anhydrous Na₂SO₄, and purify via silica gel chromatography.
Caption: Step-by-step experimental workflow for chemoselective SN2 amination.
Storage and Handling Directives
Due to its potent alkylating properties and moisture sensitivity, 3-chloro-5-(chloromethyl)picolinonitrile must be handled with strict adherence to safety protocols:
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) at -20°C. Protect from ambient light to prevent radical-mediated degradation [4].
-
PPE: Handle exclusively inside a certified fume hood. The compound is a suspected lachrymator and potent skin sensitizer; heavy-duty nitrile gloves and safety goggles are mandatory.
References
-
National Center for Biotechnology Information (NCBI). "3-(Chloromethyl)pyridine hydrochloride - Stability and Reactivity." PubChem Compound Summary for CID 23394. Available at:[Link]
Engineering Picolinic Acid Derivatives: A Technical Guide to Key Building Blocks and Synthetic Workflows
Picolinic acid (pyridine-2-carboxylic acid) and its derivatives represent a highly privileged class of structural motifs in modern medicinal chemistry and agrochemical development. The unique electronic properties of the pyridine ring, combined with the bidentate coordination capacity of the adjacent carboxylic acid moiety, make these compounds exceptional building blocks for synthesizing complex active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical overviews. Here, we will dissect the causality behind critical synthetic choices, provide self-validating experimental protocols, and map the functionalization pathways that transform simple picolinic acid into high-value chemical libraries.
The Pharmacological Privilege of the Picolinate Scaffold
The structural geometry of picolinic acid derivatives allows them to act as highly effective bidentate ligands, engaging in crucial hydrogen bonding and metal coordination within enzyme active sites[1]. This scaffold is foundational to several clinical-stage drug candidates, including the BACE2 inhibitor verubecestat and the PKK inhibitor avoralstat[2].
In oncology and metabolic disease, picolinamides have shown exquisite selectivity. For example, high-throughput screening and subsequent optimization of picolinamide derivatives have yielded highly potent inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome[1].
Quantitative Data: 11β-HSD1 Inhibition by Picolinamide Derivatives
To illustrate the impact of scaffold optimization, the following table summarizes the structure-activity relationship (SAR) progression of a picolinamide hit compound into an optimized lead[1]:
| Compound | Structural Modification | Human 11β-HSD1 IC₅₀ (nM) | Mouse 11β-HSD1 IC₅₀ (nM) |
| 1 (Initial Hit) | N-cyclohexyl-6-(piperidin-1-yl)picolinamide | 130 | 160 |
| 25 (Optimized Lead) | Advanced 6-substituted picolinamide | 11 | 14 |
Beyond metabolic targets, picolinamides are heavily utilized to inhibit angiogenesis by targeting the VEGFR-2 tyrosine kinase.
Mechanism of action for picolinamide-derived VEGFR-2 inhibitors in oncology.
Foundational Synthesis: Oxidation of α-Picoline
The most scalable and historically robust method for generating the foundational picolinic acid building block is the exhaustive oxidation of α-picoline (2-methylpyridine)[3].
Causality in Experimental Design: Potassium permanganate (KMnO₄) is selected as the oxidant because it selectively oxidizes the benzylic-like methyl group to a carboxylic acid without cleaving the robust pyridine ring. Because picolinic acid is amphoteric and highly water-soluble, standard organic extraction often results in poor yields. The protocol below circumvents this by driving the product into its hydrochloride salt form, drastically reducing its solubility in ethanolic mixtures and forcing crystallization[3].
Protocol 1: Permanganate Oxidation of α-Picoline
Self-Validating System: The disappearance of the purple permanganate color serves as an intrinsic visual indicator of reaction completion.
-
Oxidation Phase: In a 5-L three-necked flask equipped with a mechanical stirrer and reflux condenser, suspend 50 g (0.54 mol) of α-picoline in 2.5 L of deionized water. Add 90 g (0.57 mol) of KMnO₄.
-
Thermal Activation: Heat the mixture on a steam bath. Validation check: Monitor the color. Heating should continue for ~1 hour until the deep purple color transitions to a brown manganese dioxide (MnO₂) suspension.
-
Secondary Oxidation: Introduce a second 90-g portion of KMnO₄ and 500 mL of water. Continue heating for 2–2.5 hours until the purple color is completely destroyed.
-
Filtration & Concentration: Cool slightly and filter the precipitated MnO₂. Wash the filter cake with 1 L of hot water. Concentrate the combined filtrates under reduced pressure to a volume of 150–200 mL.
-
Acidification & Isolation: Acidify the concentrate to Congo red using concentrated HCl (approx. 65–70 mL). Evaporate to total dryness under reduced pressure.
-
Extraction: Reflux the solid residue with 250 mL of 95% ethanol for 1 hour, filter, and repeat the extraction with 150 mL of 95% ethanol.
-
Crystallization: Pass dry hydrogen chloride gas into the chilled (10°C) combined ethanolic filtrates until saturated. Validation check: White crystals of picolinic acid hydrochloride will spontaneously separate. Filter and air-dry.
Functionalizing the Core: Halogenation and Cross-Coupling
To build complex APIs, the picolinic acid core must be functionalized. Halogenated picolinic acids (e.g., 5-bromopicolinic acid or 3,6-dichloropicolinic acid) serve as critical electrophilic hubs for palladium-catalyzed C-C bond formation[4].
Causality in Experimental Design: The Suzuki-Miyaura coupling is preferred over Stille coupling for pharmaceutical synthesis to avoid toxic organotin byproducts. The use of a palladium(II) acetate catalyst with a phosphine ligand allows for the oxidative addition of the robust C-Br bond. A biphasic solvent system (1,4-dioxane/water) ensures the solubility of both the organic boronic acid and the inorganic base (K₂CO₃), which is essential for the transmetalation step[4].
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromopicolinic Acid
Self-Validating System: The consumption of the starting bromide can be tracked via LC-MS, with the emergence of a higher-mass product peak lacking the characteristic 1:1 bromine isotope pattern.
-
Preparation: In a Schlenk flask, combine 5-bromopicolinic acid (1.0 eq), an arylboronic acid (e.g., (3,4-methylenedioxyphenyl)boronic acid, 1.2 eq), and K₂CO₃ (2.5 eq).
-
Degassing: Evacuate and backfill the vessel with argon three times. Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Catalyst Addition: Under argon flow, add Pd(OAc)₂ (0.05 eq) and Triphenylphosphine (PPh₃) (0.1 eq).
-
Reaction: Heat the mixture to 80–100 °C and stir for 12–24 hours. Validation check: Monitor via TLC (UV active, typical Rf shift) or LC-MS until the 5-bromopicolinic acid is fully consumed.
-
Workup: Cool to room temperature, dilute with water, and wash with ethyl acetate to remove organic impurities.
-
Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH ~3. Validation check: The cross-coupled picolinic acid derivative will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.
Amidation Strategies for Picolinamide Libraries
The conversion of picolinic acid to picolinamides is a cornerstone of drug discovery[5].
Causality in Experimental Design: Direct coupling of carboxylic acids and amines often requires expensive coupling reagents (e.g., HATU, EDC). A more scalable, atom-economical approach involves the in situ generation of picolinoyl chloride using thionyl chloride (SOCl₂). However, prolonged refluxing of picolinic acid with SOCl₂ can lead to unwanted electrophilic chlorination at the 4-position of the pyridine ring[5]. Therefore, strict temperature and time controls are mandatory.
Step-by-step synthetic workflow for the amidation of picolinic acid.
To execute this, picolinic acid is refluxed in neat SOCl₂. The excess SOCl₂ is then rigorously removed in vacuo to yield a bright orange oil (the acid chloride). This intermediate is immediately dissolved in an anhydrous solvent (like dichloromethane) and reacted with the desired amine in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the generated HCl, driving the reaction to completion[5].
Advanced Catalytic Esterification (Picolinates)
While amides dominate the pharmaceutical landscape, picolinate esters are crucial intermediates and agrochemical building blocks. Recent advancements have moved away from harsh Fischer esterification toward cooperative vinylogous anomeric-based oxidation.
For instance, the use of the nanoporous heterogeneous metal-organic framework (MOF) catalyst UiO-66(Zr)-N(CH₂PO₃H₂)₂ allows for the multicomponent synthesis of picolinates at ambient temperatures[6]. The inclusion of phosphorous acid tags on the zirconium MOF provides highly localized proton-donating sites that accelerate the condensation of 2-oxopropanoic acid derivatives with aldehydes and malononitrile, showcasing the future of green, building-block synthesis[6].
References
-
Dove Medical Press. "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors". Dove Medical Press.[Link]
-
Organic Syntheses. "picolinic acid hydrochloride - Organic Syntheses Procedure". Organic Syntheses. [Link]
-
ResearchGate. "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid". ResearchGate. [Link]
-
RSC Publishing. "Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst". PMC/National Institutes of Health. [Link]
Sources
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- 2. dovepress.com [dovepress.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Functionalization of 3-Chloro-5-(chloromethyl)picolinonitrile: A Comprehensive Guide to Exploratory Reactions
Executive Summary
In the landscape of modern drug discovery and agrochemical development, polyfunctionalized pyridine scaffolds serve as privileged building blocks. 3-Chloro-5-(chloromethyl)picolinonitrile (CAS: 1186637-83-1) is a uniquely versatile intermediate, possessing three orthogonal reactive sites: a highly electrophilic C5-chloromethyl group, a transition-metal-activatable C3-chloro atom, and a C2-nitrile group primed for cycloaddition or hydrolysis.
This whitepaper provides an in-depth technical blueprint for researchers aiming to exploit this molecule. By dissecting the causality behind reagent selection and establishing self-validating experimental protocols, we outline a logical sequence for multi-site functionalization that mitigates cross-reactivity and maximizes synthetic yield.
Site-Selective Reactivity Logic and Mechanistic Overview
The reactivity of 3-Chloro-5-(chloromethyl)picolinonitrile is dictated by the strong electron-withdrawing nature of both the pyridine nitrogen and the C2-nitrile group. These electronic effects cascade through the aromatic ring, fundamentally altering the susceptibility of each functional group[1].
-
C5-Chloromethyl (Kinetic Electrophile): The benzylic-like carbon is highly activated for SN2 nucleophilic substitution. The electron-withdrawing pyridine ring stabilizes the transition state, making this site the most kinetically accessible electrophile on the molecule[2].
-
C3-Chloro (Thermodynamic Electrophile): Positioned ortho to the nitrile and meta to the pyridine nitrogen, this halogen is activated for Nucleophilic Aromatic Substitution ( SNAr ) with strong nucleophiles, but is more strategically utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[3].
-
C2-Nitrile (Cycloaddition Hub): The cyano group can undergo [2+3] cycloadditions with azides to form tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry[4].
To prevent catastrophic side reactions—such as the formation of explosive explosive diazides if sodium azide attacks both the nitrile and the chloromethyl group simultaneously—the functionalization must follow a strict sequence: C5 Alkylation → C3 Cross-Coupling → C2 Cycloaddition.
Orthogonal reactivity map of 3-Chloro-5-(chloromethyl)picolinonitrile.
C5-Chloromethyl Functionalization: SN2 Amination
Causality & Optimization
The chloromethyl group must be capped first. If cross-coupling or tetrazole formation is attempted prematurely, the basic or thermal conditions will degrade the chloromethyl moiety[2]. For amination, the choice of base is critical. Strong bases like NaH lead to substrate decomposition via deprotonation of the weakly acidic aromatic protons or polymerization. Mild, non-nucleophilic bases like K2CO3 or DIPEA in polar aprotic solvents (MeCN or DMF) provide optimal kinetic control.
Table 1: Optimization of C5 SN2 Amination Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Conversion (%) | Rationale / Observation |
| DCM | Et3N | 25 | 12 | 65 | Sluggish reaction; incomplete conversion. |
| MeCN | K2CO3 | 60 | 4 | >95 | Optimal; inorganic base prevents side reactions. |
| DMF | DIPEA | 25 | 6 | 85 | Good alternative for temperature-sensitive amines. |
| THF | NaH | 0 to 25 | 2 | Decomp. | Base is too strong; complex mixture formed. |
Protocol 1: Step-by-Step C5-Amination (Self-Validating System)
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-Chloro-5-(chloromethyl)picolinonitrile (1.0 equiv, 5.0 mmol) in anhydrous Acetonitrile (20 mL).
-
Reagent Addition: Add finely powdered anhydrous K2CO3 (2.5 equiv, 12.5 mmol) followed by the secondary amine (e.g., morpholine, 1.1 equiv, 5.5 mmol) dropwise at room temperature.
-
Thermal Activation: Attach a reflux condenser and heat the suspension to 60 °C under an argon atmosphere for 4 hours.
-
Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3, UV 254 nm). The starting material ( Rf≈0.6 ) will disappear, replaced by a more polar, UV-active spot ( Rf≈0.3 ). The physical transition of the K2CO3 from a free-flowing powder to a clumpy mass (due to water/HCl absorption) visually validates the reaction progress.
-
Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between EtOAc and saturated aqueous NaHCO3 . The aqueous wash removes any residual amine hydrochloride salts, leaving the pure C5-functionalized intermediate in the organic layer.
C3-Chloro Derivatization: Suzuki-Miyaura Cross-Coupling
Causality & Optimization
With the C5 position secured, the C3-chloro group can be derivatized. Because the C-Cl bond is inherently stronger than C-Br or C-I bonds, robust palladium precatalysts are required[3]. Furthermore, the adjacent nitrile group can coordinate to palladium, acting as a catalyst poison. To overcome this, bidentate phosphine ligands with large bite angles, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), are utilized to maintain a highly active, sterically protected Pd0 center.
Sequential workflow and catalytic cycle phases for C3-Suzuki-Miyaura coupling.
Protocol 2: Step-by-Step Suzuki-Miyaura Coupling
-
Preparation: In a Schlenk tube, combine the C5-aminated intermediate (1.0 equiv), an arylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl2⋅CH2Cl2 (5 mol%).
-
Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1, 10 mL/mmol). Sparge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligand, killing the catalytic cycle.
-
Thermal Activation: Seal the tube and heat to 90 °C for 12 hours.
-
Validation (In-Process): The reaction mixture will transition from a bright yellow suspension to a dark brown/black homogeneous solution, indicating the successful generation and turnover of the active Pd0 species. LC-MS is the ideal validation tool here: the C-Cl starting material resists ionization, while the cross-coupled product will exhibit a strong [M+H]+ signal.
-
Workup: Filter through a short plug of silica gel (eluting with EtOAc) to remove palladium black and inorganic salts before chromatographic purification.
C2-Nitrile Transformation: Tetrazole Synthesis
Causality & Optimization
The final stage is the conversion of the C2-nitrile to a tetrazole via a [2+3] cycloaddition with an azide source. Using neat sodium azide ( NaN3 ) in DMF requires dangerously high temperatures (>120 °C) and poses an explosion risk. By introducing an amine hydrochloride salt (e.g., Et3N⋅HCl ), hydrazoic acid ( HN3 ) is generated in situ at a controlled, steady-state concentration[5]. This dramatically lowers the activation energy and allows the reaction to proceed safely at 95 °C in toluene[5].
Table 2: Optimization of C2 Tetrazole Synthesis
| Azide Source | Additive / Catalyst | Solvent | Temp (°C) | Yield (%) | Safety & Scalability Profile |
| NaN3 | None | DMF | 120 | <10 | Low (Unreacted NaN3 risk) |
| NaN3 | NH4Cl | DMF | 100 | 65 | Moderate (Ammonium chloride sublimes) |
| NaN3 | Et3N⋅HCl | Toluene | 95 | 88 | High (Controlled HN3 release) |
| TMS−N3 | TBAF | THF | 65 | 75 | High (But reagents are cost-prohibitive) |
Protocol 3: Step-by-Step Tetrazole Formation
-
Preparation: To a pressure-venting vial containing the fully substituted cyanopyridine intermediate (1.0 equiv), add NaN3 (3.0 equiv) and Et3N⋅HCl (3.0 equiv).
-
Solvent & Heating: Suspend the mixture in anhydrous Toluene (0.2 M). Heat to 95 °C behind a blast shield for 16 hours.
-
Validation (In-Process): Normal-phase TLC will show the complete consumption of the non-polar nitrile starting material. The product tetrazole is highly acidic ( pKa≈4.5 ) and will remain at the baseline ( Rf=0 ) unless the eluent is spiked with 1-2% acetic acid.
-
Workup (Self-Validating): Cool the reaction to room temperature and quench with water. Extract the aqueous layer with EtOAc to remove non-polar impurities. Then, carefully acidify the aqueous layer to pH 3 using 1M HCl. The target tetrazole will crash out of solution as a white/off-white precipitate, providing immediate visual and physical confirmation of reaction success. Filter and dry under high vacuum.
Integrated Orthogonal Workflow
Mastering 3-Chloro-5-(chloromethyl)picolinonitrile requires strict adherence to the operational sequence. The logic is self-evident: protect the most sensitive group by functionalizing it first, utilize the robust halogen for transition-metal catalysis second, and reserve the harsh cycloaddition conditions for the final step.
Optimal orthogonal sequencing to prevent cross-reactivity and byproduct formation.
References
-
Advances in synthesis of tetrazoles coordinated to metal ions Arkivoc 2012 (i) 45-65[Link]
-
Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives National Institutes of Health (PMC)[Link]
-
Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis ACS Omega 2021, 6, 2, 1427–1442[Link]
- Process for preparation of 5-substituted tetrazoles European P
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0796852B1 - Process for preparation of 5-substituted tetrazoles - Google Patents [patents.google.com]
Engineering Efficacy: The Mechanism of Action and Therapeutic Application of Picolinonitrile-Based Compounds
Abstract Picolinonitrile (2-cyanopyridine) and its derivatives have emerged as highly versatile and privileged scaffolds in modern medicinal chemistry. As a Senior Application Scientist, I have observed firsthand how the unique stereoelectronic properties of the picolinonitrile core—specifically its capacity for targeted hydrogen bonding and metabolic resilience—enable the design of potent kinase inhibitors, antiviral agents, and nuclear receptor antagonists. This technical guide provides a rigorous mechanistic analysis of picolinonitrile-based compounds, supported by quantitative pharmacodynamic data and self-validating experimental protocols designed for robust preclinical evaluation.
Structural Rationale: The Picolinonitrile Advantage
The integration of a picolinonitrile moiety into a drug candidate is rarely arbitrary. The nitrile group at the 2-position of the pyridine ring serves multiple strategic functions:
-
Bioisosterism: The nitrile group acts as a compact, lipophilic bioisostere for carbonyl, hydroxyl, or halogen groups, maintaining critical binding interactions while reducing polar surface area (PSA) to enhance membrane permeability[1].
-
Hydrogen Bond Acceptor: The sp-hybridized nitrogen of the nitrile group is a potent hydrogen bond acceptor. In kinase hinge regions, it projects into deep, narrow hydrophobic pockets that larger functional groups cannot access[1].
-
Electronic Modulation: The strong electron-withdrawing nature of the nitrile group lowers the pKa of the adjacent pyridine nitrogen. This prevents unwanted protonation at physiological pH, thereby increasing the compound's lipophilicity and protecting the aromatic ring from oxidative metabolism by cytochrome P450 enzymes.
Core Mechanisms of Action
2.1. Kinase Inhibition: The CHK1 and PIM-1 Paradigms
In oncology, picolinonitrile derivatives have demonstrated profound efficacy as ATP-competitive kinase inhibitors. A prime example is the targeting of Checkpoint Kinase 1 (CHK1), a critical regulator of the DNA damage response. Compounds such as 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile exhibit single-digit nanomolar potency[2].
Mechanism: The picolinonitrile core functions as a highly efficient hinge-binding motif. The basic nitrogen of the pyridine ring accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Cys87 in CHK1). Concurrently, the nitrile group projects into the selectivity pocket, engaging in water-mediated hydrogen bonding. By inhibiting CHK1, these compounds abrogate G2/M cell cycle arrest in cancer cells with p53 mutations, forcing them into premature mitosis and subsequent apoptosis—a phenomenon highly synergistic with DNA-damaging agents like gemcitabine[2]. Similarly, nicotinonitrile derivatives target PIM-1 kinase to induce apoptosis via cell cycle regulation[1].
2.2. Allosteric Modulation: HIV-1 Reverse Transcriptase
Beyond competitive inhibition, picolinonitriles excel as allosteric modulators. Novel diaryltriazines incorporating a picolinonitrile moiety act as highly potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[3].
Mechanism: These compounds bind to a hydrophobic allosteric pocket adjacent to the polymerase active site of HIV-1 RT. The rigid, planar nature of the picolinonitrile group allows it to wedge into the binding cleft, inducing a conformational change that locks the enzyme's "thumb" subdomain in a hyperextended, inactive state. The nitrile group specifically interacts with highly conserved residues, significantly improving the drug's resistance profile against mutant viral strains[3].
2.3. Nuclear Receptor Antagonism: Androgen Receptor Blockade
Derivatives like 5-amino-3-(trifluoromethyl)picolinonitrile serve as critical structural intermediates for next-generation nonsteroidal androgen receptor (AR) antagonists, such as Apalutamide[4].
Mechanism: These compounds competitively bind to the ligand-binding domain of the AR. The electron-deficient picolinonitrile core ensures high-affinity binding that prevents the conformational changes required for AR dimerization. Consequently, the receptor cannot translocate to the nucleus or bind to androgen response elements on DNA, effectively starving prostate cancer cells of the androgenic signaling required for proliferation[4].
Quantitative Pharmacodynamic Data
The following table synthesizes the biological activity of representative picolinonitrile-based compounds across different therapeutic indications to allow for rapid comparative analysis.
| Compound Class | Primary Target | Indication | Potency (IC50 / GI50) | Key Mechanistic Feature |
| Picolinonitrile-Pyrimidine | CHK1 Kinase | Solid Tumors | < 10 nM | Hinge-region ATP competitive binding[2] |
| Diaryltriazine-Picolinonitrile | HIV-1 RT | HIV/AIDS | < 5 nM | Allosteric NNRTI pocket binding[3] |
| Thienylpicolinamidine | Topoisomerase II | Leukemia / Colon Cancer | 0.34 - 0.52 μM | DNA intercalation and Topo II blockade[5] |
| 5-Amino-3-(CF3)-picolinonitrile | Androgen Receptor | Prostate Cancer | < 200 nM | Blocks AR nuclear translocation[4] |
Self-Validating Experimental Protocols
To accurately evaluate the efficacy of picolinonitrile-based kinase inhibitors, robust, artifact-free assays are required. The following protocol details a high-throughput luminescent kinase assay, engineered with internal controls to ensure self-validation.
Protocol: High-Throughput Luminescent CHK1 Kinase Assay Objective: Determine the IC50 of picolinonitrile derivatives against CHK1.
-
Step 1: Reagent and Buffer Preparation. Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.01% BSA.
-
Causality: DTT prevents the oxidation of critical cysteine residues in the CHK1 active site. BSA is mandatory; it prevents the non-specific adsorption of highly lipophilic picolinonitrile compounds to the polystyrene microplate walls, which would otherwise result in artificially low localized concentrations and inaccurately high IC50 values.
-
-
Step 2: Compound Incubation. Dispense the picolinonitrile inhibitor (in a 10-point dose-response titration) into a 384-well plate. Add recombinant CHK1 enzyme and pre-incubate for 15 minutes at room temperature.
-
Causality: Picolinonitrile derivatives often exhibit slow-binding kinetics due to the displacement of tightly bound water molecules in the hinge region. Pre-incubation allows the establishment of thermodynamic binding equilibrium before the reaction begins.
-
-
Step 3: Reaction Initiation. Add the peptide substrate and ATP to initiate the reaction. The ATP concentration must be strictly calibrated to its experimentally determined Km value (~15 μM for CHK1).
-
Causality: Running the assay at the ATP Km ensures maximum sensitivity for ATP-competitive inhibitors while maintaining physiological relevance. Higher ATP concentrations would outcompete the inhibitor, masking its true potency.
-
-
Step 4: Luminescence Detection. After a 60-minute reaction, add a luciferase-based ATP detection reagent (e.g., Kinase-Glo). Incubate for 10 minutes, then read luminescence.
-
Causality: The luciferase reaction consumes residual unreacted ATP. The luminescent signal is directly proportional to the amount of ATP remaining (and thus inversely proportional to kinase activity). This method avoids the auto-fluorescence interference commonly caused by aromatic picolinonitrile compounds in standard fluorometric assays.
-
-
Step 5: Self-Validation Checkpoint. Calculate the Z'-factor for the assay plate using positive (no enzyme) and negative (DMSO vehicle) controls.
-
Causality: A Z'-factor > 0.6 validates the assay's dynamic range and robustness. Furthermore, a reference inhibitor (e.g., Prexasertib) must be included on every plate. If the reference IC50 shifts by more than 3-fold from historical baselines, the plate data is discarded, ensuring absolute trustworthiness of the generated data.
-
Visualizations
Fig 1: ATR/CHK1 signaling pathway modulation by picolinonitrile-based inhibitors.
Fig 2: Step-by-step workflow for the self-validating luminescent kinase assay.
References
-
[1] Applications of Picolinonitrile Compounds in Drug Discovery | Source: BenchChem | 1
-
[3] Novel diaryltriazines with a picolinonitrile moiety as potent HIV-1 RT inhibitors: a patent evaluation of WO2016059647(A2) | Source: PubMed / NIH |3
-
[2] Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate... | Source: Journal of Medicinal Chemistry / ACS Publications | 2
-
[5] Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity | Source: RSC Publishing | 5
-
[4] 5-Amino-3-(trifluoromethyl) picolinonitrile 573762-62-6 | Source: Sinoway | 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel diaryltriazines with a picolinonitrile moiety as potent HIV-1 RT inhibitors: a patent evaluation of WO2016059647(A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. China 5-Amino-3-(trifluoromethyl) Picolinonitrile 573762-62-6,Buy 5-Amino-3-(trifluoromethyl) Picolinonitrile 573762-62-6 Online -china-sinoway.com [china-sinoway.com]
- 5. Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08796C [pubs.rsc.org]
Methodological & Application
High-Fidelity Synthesis Protocol for 3-Chloro-5-(chloromethyl)picolinonitrile and Its Derivatives
Introduction & Mechanistic Overview
3-Chloro-5-(chloromethyl)picolinonitrile is a highly privileged, bifunctional heterocyclic scaffold widely utilized in modern medicinal chemistry. Its most notable application is serving as a critical intermediate in the synthesis of small-molecule1[1]. By allosterically activating eIF2B, derivatives of this compound can 1[1], offering therapeutic potential for neurodegenerative diseases, leukodystrophies, and traumatic brain injury.
The synthesis of this scaffold requires precise control over regioselectivity and oxidation states. The core strategy involves three distinct phases:
-
Sandmeyer Cyanation : Conversion of an aminopyridine precursor to a picolinonitrile.
-
Radical Chlorination : Selective benzylic C(sp3)-H functionalization of the methyl group.
-
Nucleophilic Derivatization : Displacement of the highly reactive benzylic chloride to yield target pharmacophores.
Synthetic Pathway Visualization
Caption: Synthetic workflow from 2-amino-3-chloro-5-methylpyridine to functionalized derivatives.
Step-by-Step Experimental Protocols
Phase 1: Synthesis of 3-Chloro-5-methylpicolinonitrile via Sandmeyer Cyanation
Objective: Convert 2-amino-3-chloro-5-methylpyridine to the corresponding nitrile.
Protocol:
-
Suspend 2-amino-3-chloro-5-methylpyridine (1.0 equiv) in anhydrous acetonitrile (0.2 M).
-
Add copper(I) cyanide (CuCN, 1.5 equiv) and cool the mixture to 0 °C under an inert argon atmosphere.
-
Dropwise add tert-butyl nitrite (t-BuONO, 1.5 equiv) over 30 minutes, maintaining the internal temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous NaHCO3 and extract with ethyl acetate (3x).
-
Purify via silica gel chromatography (Hexanes/EtOAc) to yield 3-chloro-5-methylpicolinonitrile.
Expertise & Experience (Causality): The use of non-aqueous diazotization (t-BuONO in acetonitrile) prevents the formation of the highly stable 2-pyridone byproduct, which frequently plagues aqueous Sandmeyer reactions of 2-aminopyridines. Trustworthiness (Self-Validating Checkpoint): 1 H NMR (CDCl 3 ) should show the disappearance of the broad -NH 2 singlet (~4.5 ppm) and the retention of the aromatic protons and the sharp methyl singlet at ~2.4 ppm.
Phase 2: Radical Chlorination (Wohl-Ziegler Type)
Objective: Regioselective chlorination of the 5-methyl group to yield 3-chloro-5-(chloromethyl)picolinonitrile.
Protocol:
-
Dissolve 3-chloro-5-methylpicolinonitrile (1.0 equiv) in anhydrous trifluorotoluene (PhCF 3 ) or carbon tetrachloride (CCl 4 ).
-
Degas the mixture via sparging with argon for 10 minutes.
-
Heat the reaction to reflux (80–85 °C) and irradiate with a visible light source or maintain thermal reflux for 6-8 hours.
-
Cool to room temperature, filter off the floating succinimide byproduct, and concentrate the filtrate in vacuo.
-
Purify via flash chromatography to isolate the pure 3-chloro-5-(chloromethyl)picolinonitrile.
Expertise & Experience (Causality): NCS is strictly preferred over sulfuryl chloride (SO 2 Cl 2 ) or chlorine gas. N-Chlorosuccinimide provides a controlled, low steady-state concentration of chlorine radicals, which 2[2]. AIBN serves as the thermal radical initiator,3 to propagate the chain reaction[3]. Trustworthiness (Self-Validating Checkpoint): 1 H NMR (CDCl 3 ) validation is critical. The starting methyl singlet (~2.4 ppm, 3H) must shift downfield to a benzylic methylene singlet (~4.6 ppm, 2H). Over-chlorination is easily detected by a singlet at ~6.7 ppm (1H, -CHCl 2 ).
Phase 3: Derivatization via Nucleophilic Substitution
Objective: Synthesize target eIF2B modulators by displacing the benzylic chloride.
Protocol (General Etherification/Amination):
-
Dissolve 3-chloro-5-(chloromethyl)picolinonitrile (1.0 equiv) in anhydrous DMF.
-
Add the desired nucleophile (e.g., substituted phenol or amine, 1.2 equiv) and a mild base (e.g., K 2 CO 3 or DIPEA, 2.0 equiv).
-
Stir at room temperature to 50 °C for 2-12 hours until TLC indicates complete consumption of the benzylic chloride.
-
Dilute with water, extract with EtOAc, wash with brine to remove DMF, dry over Na 2 SO 4 , and concentrate.
Expertise & Experience (Causality): The benzylic chloride is highly activated by the electron-withdrawing nature of the pyridine ring and the ortho-nitrile/chloro groups. Consequently, S N 2 displacement occurs rapidly under mild conditions. Strong bases (like NaH) should be avoided to prevent competitive degradation or polymerization of the sensitive picolinonitrile core.
Quantitative Data & Optimization of Radical Chlorination
The radical chlorination step is the most sensitive transformation in this sequence. Table 1 summarizes the optimization parameters to maximize the yield of the mono-chlorinated product while suppressing the gem-dichloro impurity.
Table 1: Optimization of the Radical Chlorination Step
| Entry | Chlorinating Agent | Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) | Dichloro Impurity (%) |
| 1 | SO 2 Cl 2 (1.5 eq) | AIBN | CHCl 3 | 60 | 4 | 45 | 25 |
| 2 | NCS (1.5 eq) | BPO | CCl 4 | 80 | 8 | 62 | 12 |
| 3 | NCS (1.1 eq) | AIBN | CCl 4 | 80 | 6 | 84 | < 5 |
| 4 | NCS (1.1 eq) | AIBN | PhCF 3 | 85 | 6 | 81 | < 5 |
Note: Entry 4 represents the optimal balance of yield, selectivity, and solvent toxicity profile. PhCF 3 (Trifluorotoluene) is an excellent, less toxic surrogate for CCl 4 in radical halogenations.
Biological Application: eIF2B & The Integrated Stress Response
Derivatives of 3-chloro-5-(chloromethyl)picolinonitrile are pivotal in synthesizing modulators that stabilize the decameric holoenzyme of eIF2B. Under cellular stress, phosphorylation of eIF2α4[4], leading to global translation arrest. Small molecules derived from this scaffold allosterically activate eIF2B, overriding the stress response.
Caption: Mechanism of action for picolinonitrile derivatives modulating the eIF2B/ISR pathway.
References
- Modulators of the integrated stress pathway. Google Patents (WO2019090069A1).
- Modulators of the integrated stress pathway (eIF2B mechanisms). Google Patents (WO2019090069A1).
-
Product Subclass 3: Benzylic Chlorides. Thieme E-Books. Available at:[Link]
-
Decarboxylative Halogenation of Organic Compounds. PMC - NIH. Available at:[Link]
Sources
- 1. WO2019090069A1 - Modulators of the integrated stress pathway - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019090069A1 - Modulators of the integrated stress pathway - Google Patents [patents.google.com]
Application Notes and Protocols: Nucleophilic Substitution at the Chloromethyl Group
Introduction & Mechanistic Insights
The chloromethyl group ( −CH2Cl ) is a highly versatile electrophilic handle in organic synthesis, medicinal chemistry, and materials science. When adjacent to a π -system—such as in benzyl chloride, chloromethylpyridines, or chloromethyl ketones—the carbon-chlorine bond exhibits significantly enhanced reactivity toward bimolecular nucleophilic substitution ( SN2 )[1][2].
Causality of Reactivity: The enhanced reaction rate of these substrates is driven by orbital overlap. During the SN2 transition state, the adjacent π -system (e.g., an aromatic ring) delocalizes the developing partial charges, stabilizing the trigonal bipyramidal transition state and lowering the activation energy barrier compared to standard primary alkyl chlorides[1][2]. This makes chloromethyl derivatives excellent and highly selective substrates for N-, O-, and S-alkylation.
Solid-Phase Peptide Synthesis (SPPS): Merrifield Resin Functionalization
Chloromethylated polystyrene, universally known as Merrifield resin, is the foundational support for Boc-strategy Solid-Phase Peptide Synthesis (SPPS)[3][4].
Causality of Design: The first amino acid is attached to the resin via the nucleophilic displacement of the chloride ion by a carboxylate salt. The resulting benzyl ester linkage is highly strategic: it is robust enough to withstand the mild acidic conditions (e.g., trifluoroacetic acid, TFA) used for iterative Boc deprotection, yet it can be quantitatively cleaved using strong acids like anhydrous hydrogen fluoride (HF) at the end of the synthesis[3][4].
Protocol 1: Immobilization of Boc-Amino Acid onto Merrifield Resin
Objective: Covalent attachment of the C-terminal amino acid to the solid support.
-
Resin Swelling: Weigh 1.0 g of Merrifield resin (typical substitution 0.6–1.2 mmol/g) into a fritted peptide synthesis vessel. Add 10 mL of anhydrous dichloromethane (DCM) and agitate gently for 30 minutes to swell the polymer matrix, maximizing pore accessibility.
-
Nucleophile Preparation: In a separate flask, dissolve the Boc-protected amino acid (1.5 equivalents relative to resin substitution) in 5 mL of anhydrous N,N-dimethylformamide (DMF). Add 1.5 equivalents of cesium carbonate ( Cs2CO3 ) or triethylamine to generate the highly nucleophilic carboxylate anion.
-
Substitution Reaction: Drain the DCM from the resin and add the amino acid solution. Heat the suspension to 50 °C and agitate for 12–24 hours[3][4].
-
Washing and Capping: Drain the reaction mixture. Wash the resin sequentially with DMF ( 3×10 mL), DCM ( 3×10 mL), and methanol ( 3×10 mL) to remove the chloride salt byproduct and unreacted reagents.
-
Validation: Perform a quantitative ninhydrin (Kaiser) test or measure the mass gain to determine the resin loading efficiency.
Workflow for the immobilization of amino acids onto Merrifield resin via SN2 displacement.
Solution-Phase Synthesis: N-Alkylation and S-Alkylation
In drug development, chloromethyl intermediates like chloromethyl isopropyl carbonate (CMIC) or 3-(chloromethyl)pyridine are routinely used to synthesize prodrugs or functionalized active pharmaceutical ingredients (APIs)[5][6].
Causality of Base Addition: The SN2 displacement of a chloride by a neutral amine or thiol generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will rapidly protonate the remaining unreacted amine, converting it into a non-nucleophilic ammonium salt and halting the reaction prematurely. Therefore, a non-nucleophilic base (e.g., N,N-Diisopropylethylamine[DIPEA] or K2CO3 ) is required to scavenge the acid and drive the reaction to completion[5][6].
Protocol 2: N-Alkylation using a Chloromethyl Reagent
Objective: Synthesis of a secondary/tertiary amine or prodrug moiety.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert argon atmosphere, add the primary or secondary amine (1.0 eq) and anhydrous DCM or DMF to achieve a 0.1–0.5 M concentration[5].
-
Base Addition: Add DIPEA (1.25–2.0 eq) to the solution and stir until homogeneous. Cool the mixture to 0 °C using an ice-water bath to control the initial exothermic reaction[5].
-
Electrophile Addition: Slowly add the chloromethyl reagent (e.g., benzyl chloride or CMIC, 1.1 eq) dropwise.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–16 hours, monitoring consumption of the amine via LC-MS or TLC[5][6].
-
Workup: Quench the reaction with deionized water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate ( NaHCO3 ) and brine. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure[5][6].
-
Purification: Purify the crude material via silica gel column chromatography.
General workflow for the solution-phase N-alkylation of amines using chloromethyl reagents.
Quantitative Data: Reaction Conditions and Yields
The efficiency of nucleophilic substitution at the chloromethyl group depends heavily on the nucleophile's strength, the solvent's dielectric constant, and the specific electrophilic scaffold. The following table summarizes typical parameters based on established literature protocols[6][7][8][9].
| Electrophile | Nucleophile | Base / Catalyst | Solvent | Temp (°C) | Expected Yield (%) |
| Benzyl Chloride | Primary Amine | DIPEA (1.5 eq) | DCM / DMF | 0 to 25 | 75 - 90 |
| Benzyl Chloride | Ammonium Acetate | None | Glycerol / Water | 60 - 100 | 80 - 95 |
| 3-(Chloromethyl)pyridine | Thiophenol | K2CO3 (1.5 eq) | DMF | 25 | 85 - 95 |
| 4-(Chloromethyl)-2-fluoropyridine | Sodium Azide ( NaN3 ) | None | DMF | 25 | 80 - 90 |
| Merrifield Resin ( −CH2Cl ) | Boc-Amino Acid | Cs2CO3 (1.5 eq) | DMF | 50 | > 95 (Loading) |
References
-
Sunresin Life Sciences - Seplife® Chloromethyl Resin (Merrifield resin). Available at: [Link][3]
-
Allen NEET Coaching - Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Available at: [Link][1]
-
Quora - Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? Available at: [Link][2]
-
Liaoning University - Metal-free C–N cross-coupling of electrophilic compounds and N-haloimides. Available at: [Link][8]
-
National Institutes of Health (NIH) - Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Available at: [Link][9]
Sources
- 1. allen.in [allen.in]
- 2. quora.com [quora.com]
- 3. Seplife® Chloromethyl Resin (Merrifield resin) - Sunresin [sunresinlifesciences.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 9. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Step-by-Step Synthesis of Bioactive Heterocycles from Picolinonitriles
Executive Summary
Picolinonitriles (2-cyanopyridines) are privileged synthons in medicinal chemistry and drug development. The electron-withdrawing nature of the pyridine ring activates the adjacent nitrile group, making it highly susceptible to nucleophilic attack and cycloaddition. This application note details the mechanistic rationale and step-by-step protocols for converting picolinonitriles into two highly sought-after bioactive heterocycles: 5-(2-pyridyl)tetrazoles (potent carboxylic acid bioisosteres) and 1,2,4-oxadiazoles (hydrolytically stable amide/ester bioisosteres).
Pathway 1: Synthesis of 5-(2-Pyridyl)tetrazoles via [3+2] Cycloaddition
Mechanistic Rationale & Causality
The conversion of picolinonitrile to a tetrazole is classically achieved via a [3+2] dipolar cycloaddition with sodium azide. Because the uncatalyzed reaction between a nitrile and an azide has a high activation energy, catalysts such as ammonium chloride ( NH4Cl ) or Lewis acids (e.g., Zinc salts) are strictly required[1].
In this protocol, NH4Cl serves a dual purpose: it acts as a proton donor to increase the electrophilicity of the nitrile carbon, and it reacts with sodium azide to generate ammonium azide in situ. This intermediate is significantly safer and more reactive than volatile hydrazoic acid[2]. Following the cycloaddition, the product exists as a water-soluble tetrazolate salt. Because the 5-substituted tetrazole ring has a pKa of approximately 4.5, precise acidification of the aqueous layer to pH 2–3 is required to fully protonate the tetrazole, driving the precipitation of the neutral, insoluble product[2].
Workflow for the [3+2] cycloaddition synthesis of 5-(2-pyridyl)tetrazole.
Experimental Protocol 1: 5-(2-Pyridyl)tetrazole Synthesis
Caution: Sodium azide is highly toxic and potentially explosive. Do not use halogenated solvents (e.g., DCM) during the reaction, as they can form explosive diazidomethane. Always quench azide waste with nitrous acid prior to disposal.
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyanopyridine (1.0 eq, 10 mmol), sodium azide (1.5 eq, 15 mmol), and ammonium chloride (1.5 eq, 15 mmol)[2].
-
Add 30 mL of anhydrous Dimethylformamide (DMF) to the flask.
-
Equip the flask with a reflux condenser and a nitrogen inlet to maintain an inert atmosphere.
Step 2: Cycloaddition
-
Heat the reaction mixture to 100–120 °C using an oil bath and stir continuously for 12–16 hours[3].
-
Self-Validation Check: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the starting material and the absence of the sharp C≡N stretch at ~2230 cm−1 via an in-process IR aliquot confirms the completion of the cycloaddition[3].
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold deionized water. The product will remain dissolved as the sodium tetrazolate salt.
-
Carefully acidify the aqueous solution by dropwise addition of 2M HCl while stirring continuously until the pH reaches 2.0.
-
Causality Note: A white precipitate of 5-(2-pyridyl)tetrazole will immediately form as the pH drops below the tetrazole's pKa[2].
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove residual DMF and salts, and dry under vacuum.
Pathway 2: Synthesis of 1,2,4-Oxadiazoles via Picolinamidoxime
Mechanistic Rationale & Causality
1,2,4-Oxadiazoles are synthesized via a robust two-step sequence. First, the picolinonitrile is converted to picolinamidoxime using hydroxylamine[4]. The α -effect of the adjacent heteroatoms in hydroxylamine makes it a superb nucleophile, allowing it to attack the nitrile carbon efficiently under mild basic conditions.
Second, the amidoxime undergoes O-acylation followed by cyclodehydration. While traditional methods use acyl chlorides and coupling reagents, a highly efficient, solvent-free condensation between picolinamidoxime and another equivalent of picolinonitrile at 120 °C yields the symmetric 3,5-bis(2'-pyridyl)-1,2,4-oxadiazole[5]. This solvent-free approach is driven by thermal dehydration, minimizing waste and avoiding harsh reagents.
Two-step amidoxime route for the synthesis of 1,2,4-oxadiazoles.
Experimental Protocol 2: 3,5-bis(2'-pyridyl)-1,2,4-oxadiazole Synthesis
Step 1: Amidoxime Formation
-
Dissolve 2-cyanopyridine (1.0 eq, 10 mmol) in 20 mL of absolute ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq, 15 mmol) and a base such as triethylamine or sodium carbonate (1.5 eq) to neutralize the hydrochloride salt and liberate free hydroxylamine[4].
-
Reflux the mixture for 4–6 hours.
-
Self-Validation Check: 1H NMR of the isolated intermediate should show the disappearance of the nitrile and the appearance of a broad OH singlet (approx. 9.5–10.0 ppm) and an NH2 singlet (approx. 5.5–6.0 ppm), confirming picolinamidoxime formation.
Step 2: Solvent-Free Cyclocondensation
-
In a heavy-walled sealed tube, mix the purified picolinamidoxime (1.0 eq, 4.07 mmol) with a fresh equivalent of 2-cyanopyridine (2.0 eq, 8.14 mmol)[5].
-
Heat the neat mixture to 120 °C for 8 hours. The absence of solvent forces the high-concentration collision of the amidoxime and nitrile, driving the cyclodehydration[5].
-
Cool the residue to room temperature and purify via silica gel flash chromatography (Eluent: EtOAc/Hexane) to yield 3,5-bis(2'-pyridyl)-1,2,4-oxadiazole as a solid[5].
Quantitative Data & Method Comparison
The following table summarizes the key metrics, reaction conditions, and green chemistry considerations for both synthetic pathways.
| Parameter | Pathway 1: 5-(2-Pyridyl)tetrazole | Pathway 2: 1,2,4-Oxadiazole |
| Key Intermediate | None (Direct Cycloaddition) | Picolinamidoxime |
| Primary Reagents | NaN3 , NH4Cl (or ZnCl2 ) | NH2OH⋅HCl , 2-Cyanopyridine |
| Solvent System | DMF or Toluene | Ethanol (Step 1) / Solvent-Free (Step 2) |
| Reaction Temp & Time | 100–120 °C for 12–16 h | Reflux (4 h) → 120 °C (8 h) |
| Typical Yield | 65% – 80% | 65% – 75% |
| Purification Method | pH-controlled precipitation | Flash Chromatography or Recrystallization |
| Green Metric / Safety | Requires careful azide handling; high atom economy. | Step 2 is solvent-free; avoids toxic coupling reagents. |
References
-
Synthesis of pyridine tetrazole (Hpytz). Asian Journal of Chemistry. Available at: [Link]
-
Synthesis crystal structure, photoluminescence and photocatalytic property of a new three dimensional Zinc(II) tetrazole framework. Indian Academy of Sciences. Available at: [Link]
-
The dissociation of the Hsp60/pro-Caspase-3 complex by bis(pyridyl)oxadiazole copper complex (CubipyOXA) leads to cell death. CORE. Available at: [Link]
-
Novel 3′-Substituted-1′,2′,4′-Oxadiazole Derivatives of 18βH-Glycyrrhetinic Acid and Their O-Acylated Amidoximes: Synthesis and Evaluation of Antitumor and Anti-Inflammatory Potential In Vitro and In Vivo. PMC. Available at: [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Novel 3′-Substituted-1′,2′,4′-Oxadiazole Derivatives of 18βH-Glycyrrhetinic Acid and Their O-Acylated Amidoximes: Synthesis and Evaluation of Antitumor and Anti-Inflammatory Potential In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Application Note: Advanced Experimental Setups for the Chlorination of Picoline Derivatives
Executive Summary
Picoline derivatives (methylpyridines) are indispensable precursors in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Their functionalization via chlorination is mechanistically bifurcated into free-radical side-chain chlorination and electrophilic aromatic ring chlorination[1]. This Application Note provides a comprehensive, field-proven guide to designing experimental setups that overcome the inherent chemical bottlenecks of picoline chlorination, specifically the deactivation of the pyridine ring via hydrochloride salt formation[2].
Mechanistic Causality: Overcoming the "Hydrochloride Stall"
The fundamental challenge in designing an experimental setup for picoline chlorination lies in the basicity of the pyridine nitrogen. During free-radical side-chain chlorination (typically initiated by UV light), hydrogen chloride (HCl) is stoichiometrically generated as a byproduct[1].
The Causality of Experimental Design: Without intervention, the evolved HCl rapidly protonates the unreacted picoline substrate. The resulting picoline hydrochloride salt is highly polar, precipitating out of standard non-polar organic solvents and rendering the molecule highly resistant to further free-radical attack[2]. This phenomenon, known as the "hydrochloride stall," prematurely halts the reaction.
To engineer around this, the experimental setup must actively manage the HCl byproduct. This is achieved either through continuous biphasic neutralization using acid-binding agents (like water-fast carbonates)[3], or by operating in a high-temperature vapor phase where thermodynamic conditions prevent salt condensation and favor electrophilic ring substitution[4].
Pathway Visualization
Mechanistic pathway of 2-picoline chlorination highlighting the HCl-salt deactivation loop.
Quantitative Data: Kinetics of Exhaustive Chlorination
When synthesizing highly chlorinated derivatives, the reaction must transition from a UV-initiated radical mechanism to a Lewis-acid catalyzed electrophilic aromatic substitution[1]. The kinetics of this vapor-phase reaction demonstrate a clear sequential progression. Table 1 summarizes the product distribution over time in a continuous vapor-phase reactor, illustrating the necessity of extended residence times and high temperatures for exhaustive ring chlorination[4].
Table 1: Product Distribution Kinetics in Catalytic Vapor-Phase Chlorination (Conditions: 185°C, 200 psig, 4.0 mol% Fe Catalyst)[4]
| Reaction Time (hr) | Precursor Remaining (%) | Monochloro-Ring Intermediate (%) | Dichloro-Ring Intermediate (%) | Target Exhaustive Product (%) |
| 12 | 46.4 | 32.3 | 8.0 | 0.7 |
| 24 | 27.2 | 47.1 | 9.5 | 2.6 |
| 36 | 9.5 | 56.7 | 10.0 | 6.5 |
| 48 | 1.7 | 57.6 | 8.2 | 12.4 |
Detailed Experimental Protocols
Protocol A: Liquid-Phase Photochemical Side-Chain Chlorination (pH-Controlled)
Objective: Selective synthesis of 2-(trichloromethyl)pyridine from 2-picoline.
Self-Validating Principle: This setup utilizes continuous pH monitoring as a self-validating feedback loop. If the aqueous phase pH drops below 0.5, the organic phase will visibly turn cloudy due to salt precipitation, and chlorine consumption (measured via a mass flow controller) will plummet. This immediate physical feedback validates the mechanistic requirement for acid neutralization[2].
Step-by-Step Methodology:
-
Reactor Preparation: Equip a 1 L jacketed borosilicate glass photoreactor with a medium-pressure mercury UV lamp (housed in a quartz immersion well), a mechanical PTFE stirrer, a gas dispersion frit, and an inline pH probe.
-
Substrate Loading: Charge the reactor with 2-picoline (0.5 mol) dissolved in 500 mL of an inert solvent (e.g., chlorobenzene or carbon tetrachloride)[1].
-
Buffer Integration: Add 100 mL of a 20% w/v aqueous sodium carbonate solution. This acts as the primary acid-binding agent[3].
-
Initiation & Chlorination: Turn on the UV lamp and heat the biphasic mixture to 80°C. Introduce gaseous chlorine through the dispersion frit at a controlled rate of 0.1 mol/hr[1].
-
Dynamic pH Control (Critical Step): Monitor the aqueous phase pH continuously. Titrate additional sodium carbonate solution via an automated syringe pump to maintain the pH strictly between 0.5 and 3.0.
-
Causality Note: A pH > 3.0 will cause unwanted base-catalyzed hydrolysis of the newly formed chloromethyl product, while a pH < 0.5 will induce the "hydrochloride stall"[2].
-
-
Work-up: Once Gas Chromatography (GC) monitoring indicates complete conversion of the side-chain, purge the reactor with nitrogen to remove excess Cl₂ and HCl[1]. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Exhaustive Vapor-Phase Catalytic Chlorination
Objective: Synthesis of heavily ring-chlorinated derivatives (e.g., 3,5-dichloro-2-(trichloromethyl)pyridine).
Self-Validating Principle: The transition from side-chain to ring chlorination is validated by an exothermic temperature spike across the catalytic bed, confirming the activation of the Lewis acid pathway[4].
Step-by-Step Methodology:
-
System Architecture: Assemble a continuous flow tubular reactor constructed from Hastelloy or Monel alloy (to resist high-temperature chlorine corrosion). Pack the reactor with a 4.0 mol% Iron (Fe) turnings or FeCl₃ catalyst bed[4].
-
Vaporization: Pre-heat the liquid precursor (e.g., 2-(trichloromethyl)pyridine) to 160°C in a dedicated vaporization chamber.
-
Catalytic Reaction: Co-feed the vaporized precursor and pre-heated chlorine gas into the catalytic tubular reactor maintained at 185°C - 200°C[4]. Maintain a system pressure of 200 psig to optimize gas-liquid-solid contact times[4].
-
Monitoring: Sample the vent gas stream every 12 hours. Analyze via GC to track the disappearance of the precursor and the sequential formation of mono-, di-, and trichloro-ring derivatives (refer to Table 1 kinetics)[4].
-
Quenching: Route the reactor effluent through a chilled condenser (10°C) to liquefy the heavy chlorinated pyridine products, while venting unreacted Cl₂ and HCl into a standard caustic scrubber system.
References
-
European Patent Office. "Method of side-chain chlorination of 2-chloro-methylpyridine" (EP0557967B1). [Link]
- Google Patents.
- Google Patents. "Method for chlorination of side chain of picolines" (CN101337924A).
Sources
Application Notes and Protocols for the Use of 3-Chloro-5-(chloromethyl)picolinonitrile in Modern Herbicide Discovery
Introduction: The Strategic Importance of Picolinonitrile Scaffolds in Herbicide Development
The picolinic acids represent a cornerstone class of synthetic auxin herbicides, renowned for their systemic action and efficacy against a wide spectrum of broadleaf weeds.[1][2] The discovery and commercialization of molecules like picloram, clopyralid, and more recently, the highly potent 6-arylpicolinates such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), have underscored the remarkable versatility of the pyridine core in herbicide design.[1][3][4] These next-generation herbicides function by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants.[1] Their unique mode of action, which involves binding to specific auxin receptors like AFB5, offers a valuable tool in weed resistance management.[2][3]
The chemical structure of these herbicides is paramount to their biological activity, with substitutions on the pyridine ring profoundly influencing their efficacy, weed spectrum, and crop selectivity. The intermediate, 3-Chloro-5-(chloromethyl)picolinonitrile (1) , is a highly valuable, yet underexplored, building block for the synthesis of novel herbicidal candidates. Its strategic importance lies in its dual-functionality:
-
The 3-Chloro Substituent: This feature is a well-established component of many synthetic auxin herbicides, contributing to the molecule's overall electronic properties and its effective binding to the target receptor site.
-
The 5-(chloromethyl) Group: This is a key reactive handle. The chloromethyl group is an excellent electrophile, highly susceptible to nucleophilic substitution (SN2) reactions.[5] This allows for the facile introduction of a wide variety of chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR). By using this group to create ether, thioether, or amine linkages, researchers can rapidly generate diverse libraries of novel picolinate derivatives.
This guide provides a comprehensive framework for utilizing 3-Chloro-5-(chloromethyl)picolinonitrile in a herbicide discovery program. It details a field-proven, step-by-step protocol for the synthesis of a model herbicide, outlines methodologies for evaluating its biological activity, and explains the scientific rationale behind these experimental choices.
I. Synthetic Protocol: From Intermediate to a Novel Picolinate Herbicide
The following protocol details the synthesis of a model herbicide, Methyl 3-chloro-5-((4-chlorophenoxy)methyl)picolinate (4) . This target was rationally designed to leverage the reactive chloromethyl group of the starting material to form an ether linkage with a substituted phenol. This strategy aims to mimic the structural features of other successful herbicide classes, such as the aryloxyphenoxypropionates, and to probe the effect of an extended aryloxymethyl side chain on herbicidal efficacy.
Causality Behind Experimental Choices:
-
Nucleophilic Substitution (SN2): The core reaction is a Williamson ether synthesis, a classic and reliable SN2 reaction. The chloromethyl group on the electron-poor pyridine ring is an excellent electrophile, and the phenoxide ion (generated in situ from 4-chlorophenol and a base) is a potent nucleophile.[6]
-
Base and Solvent: Potassium carbonate (K₂CO₃) is chosen as a mild, effective base to deprotonate the phenol without promoting side reactions. N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent that readily dissolves the reactants and effectively solvates the potassium cation, leaving the phenoxide anion highly reactive.[6]
-
Hydrolysis and Esterification: The nitrile group of the picolinonitrile intermediate is a masked carboxylic acid. Acid-catalyzed hydrolysis in the presence of methanol (serving as both solvent and reactant) is a standard and efficient method to convert the nitrile directly to the methyl ester. This two-step process (hydrolysis and esterification) in a single pot simplifies the procedure.
Synthetic Workflow Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Picolinonitrile Synthesis & Optimization
Welcome to the Technical Support Center for Picolinonitrile (2-cyanopyridine) synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks in both bench-scale and pilot-scale synthesis. Picolinonitrile is a highly versatile building block in drug development, but its synthesis requires precise control over reaction thermodynamics, catalyst selection, and chemoselectivity.
This guide is structured around the three primary synthetic routes: Gas-Phase Ammoxidation (for scale-up), Palladium-Catalyzed Cyanation (for bench-scale green chemistry), and Picolinamide Dehydration.
Section 1: Gas-Phase Ammoxidation of 2-Picoline (Scale-Up Route)
Ammoxidation is the industry standard for bulk picolinonitrile synthesis. It involves the vapor-phase reaction of 2-picoline with ammonia and oxygen over a transition metal catalyst (typically vanadium-based)[1].
Reaction pathway for the ammoxidation of 2-picoline to picolinonitrile.
Quantitative Data: Catalyst Performance
Selecting the right catalyst support is critical for balancing conversion rates and product selectivity.
| Catalyst System | Temperature (°C) | 2-Picoline Conversion (%) | Picolinonitrile Selectivity (%) | Ref |
| V₂O₅ (Unsupported) | 458 | N/A | 34.0 | [1] |
| V₂O₅-MoO₃ / γ-Al₂O₃ | 350-450 | ~85.0 | ~90.0 | [1] |
| V-Cr Oxide / Nb₂O₅ | 370 | ~98.0 | ~95.0 | [1] |
| V-modified SAPO-37 | 400 | N/A | 76.0 | [1] |
Troubleshooting FAQs
Q: My ammoxidation reaction is yielding high levels of picolinamide and CO₂ instead of the desired nitrile. How do I improve selectivity? A: Over-oxidation is a classic symptom of poor thermal management or excessive oxygen in the feed. The ammoxidation of 2-picoline is highly exothermic. If hot spots form in the fixed-bed reactor, the catalyst will drive the complete combustion of the substrate to CO₂, or stall at the intermediate picolinamide stage. Causality & Solution: Dilute the catalyst bed with an inert material (like quartz sand) to improve heat dissipation. Additionally, introduce water vapor (steam) into the reactant feed. Water acts as a heat sink and competitively adsorbs onto the hyperactive, non-selective sites of the vanadium catalyst, suppressing deep oxidation[1]. Optimize your feed ratio to 2-picoline:NH₃:Air at approximately 1:3:15.
Q: The V₂O₅/TiO₂ catalyst deactivates rapidly after 48 hours on stream. What causes this? A: Catalyst deactivation in this system is typically caused by the reduction of V⁵⁺ species to inactive V³⁺ or the coking of the catalyst surface. Causality & Solution: Ensure a sufficient partial pressure of oxygen to maintain the vanadium in its active V⁵⁺ oxidation state (the Mars-van Krevelen mechanism). If coking is the issue, run a decoking cycle by passing pure air over the catalyst bed at 450°C for 4 hours.
Experimental Protocol: Continuous Fixed-Bed Ammoxidation
This protocol utilizes a V₂O₅-MoO₃/γ-Al₂O₃ catalyst system to ensure >90% selectivity[1][2].
-
Catalyst Preparation: Pack a tubular stainless-steel reactor with 50 g of V₂O₅-MoO₃/γ-Al₂O₃ catalyst. Crucial Step: Sieve the catalyst to 0.15 mm to prevent gas channeling and ensure uniform space velocity.
-
Pre-treatment: Calcine the catalyst in situ under an air stream (1.0 SLM) at 400°C for 2 hours to activate the metal oxide sites.
-
Feed Vaporization: Feed 2-picoline (liquid, 0.06 mL/min), NH₃ gas (50 mL/min), and air (1.0 SLM) into a pre-heater maintained at 250°C.
-
Reaction: Pass the vaporized mixture through the catalyst bed maintained at 350–370°C.
-
Product Recovery: Route the reactor effluent through a water-cooled condenser (5°C). Extract the resulting aqueous biphasic mixture with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure to isolate the picolinonitrile.
Section 2: Palladium-Catalyzed Cyanation of 2-Bromopyridine (Bench-Scale)
For discovery chemists, handling toxic cyanide gas or alkali cyanides (NaCN/KCN) is a major safety hazard. The modern approach utilizes K₄[Fe(CN)₆] as a non-toxic, bench-stable cyanide source under microwave irradiation[3].
Microwave-assisted Pd-catalyzed cyanation of 2-bromopyridine.
Troubleshooting FAQs
Q: I am attempting the cyanation of 2-bromopyridine using K₄[Fe(CN)₆] and Pd(OAc)₂, but I am seeing <10% conversion. Why is the 2-position so unreactive? A: The 2-position of the pyridine ring is notoriously problematic for cross-coupling. The nitrogen atom can coordinate to the palladium center, forming a stable, unreactive chelate that poisons the catalyst. Furthermore, the oxidative addition of 2-halopyridines is sluggish compared to their 3- or 4-substituted counterparts[3]. Causality & Solution: You must use a bidentate ligand with a large bite angle (e.g., dppf or Xantphos) or a specialized palladacycle to prevent the pyridine nitrogen from displacing the ligand. Alternatively, switch the solvent to DMF and utilize microwave irradiation (130°C) to overcome the high activation energy barrier of the transmetalation step.
Experimental Protocol: Microwave-Assisted Cyanation
This protocol leverages microwave irradiation to dramatically reduce reaction times from hours to minutes[3].
-
Setup: In a 10 mL microwave vial, combine 2-bromopyridine (1.0 mmol), K₄[Fe(CN)₆] (0.2 mmol — Note: 1 mole of the iron complex provides 6 moles of CN⁻), K₂CO₃ (1.0 mmol), and the Pd catalyst (e.g., a palladacycle or Pd(OAc)₂/dppf, 2 mol%).
-
Solvent Addition: Add 3 mL of anhydrous DMF. Crucial Step: Purge the vial with argon for 5 minutes. Oxygen must be excluded to prevent catalyst degradation and substrate homocoupling.
-
Irradiation: Seal the vial and subject it to microwave irradiation at 130°C for 20-30 minutes.
-
Workup: Cool to room temperature, dilute with 30 mL of water, and extract with ethyl acetate (3 x 15 mL). Wash the combined organics with brine to remove residual DMF, dry over MgSO₄, and purify via silica gel chromatography (EtOAc:cyclohexane).
Section 3: Dehydration of Picolinamide (Liquid-Phase Alternative)
When starting from picolinamide, dehydration is a highly efficient route, provided the right dehydrating conditions are met.
Troubleshooting FAQs
Q: When dehydrating picolinamide using traditional agents like POCl₃, my yields are inconsistent and the aqueous workup is difficult. Is there a cleaner method? A: POCl₃ generates stoichiometric amounts of phosphoric acid and HCl. These strong acids protonate the basic pyridine ring, driving the product into the aqueous phase during workup and promoting the hydrolysis of the newly formed nitrile back to picolinic acid. Causality & Solution: Transition to a heterogeneous catalytic dehydration using silica-supported alkali metal oxides (e.g., K₂O/SiO₂ or Cs₂O/CeO₂-ZrO₂)[4]. This allows for a continuous liquid-phase reaction where water is continuously removed via azeotropic distillation, avoiding harsh acidic workups altogether.
Experimental Protocol: Catalytic Dehydration
A green, scalable alternative to stoichiometric dehydrating agents[4].
-
Preparation: Suspend 2-picolinamide in mesitylene. Mesitylene acts as both a high-boiling solvent and an azeotroping agent.
-
Catalysis: Add 5 mol% of K₂O/SiO₂ catalyst (sieved to <0.15 mm to maximize surface area).
-
Reflux: Heat the mixture to 160–200°C using a Dean-Stark apparatus. Crucial Step: Continuously drain the by-product water from the trap to drive the reaction equilibrium toward the nitrile.
-
Isolation: Once water evolution ceases, filter the hot mixture to recover the heterogeneous catalyst (which can be washed and reused). Cool the filtrate to crystallize the picolinonitrile, or concentrate under vacuum.
References
- CN107537537A - A kind of catalyst that 2 cyanopyridines are prepared for ammoxidation reaction - Google P
-
Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation - SciSpace.[Link]
- JP6176108B2 - Method for producing 2-cyanopyridine - Google P
Sources
Technical Support Center: Purification of 3-Chloro-5-(chloromethyl)picolinonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical liabilities of 3-Chloro-5-(chloromethyl)picolinonitrile . This highly functionalized pyridine derivative presents unique purification challenges due to the competing reactivities of its chloromethyl (-CH₂Cl) and nitrile (-CN) groups.
This document provides field-proven troubleshooting strategies, quantitative stability data, and self-validating experimental protocols to ensure high-yield recovery and structural integrity during purification.
Core Chemical Liabilities & Degradation Pathways
Before attempting purification, it is critical to understand the causality behind the compound's degradation. The electron-deficient nature of the pyridine ring—exacerbated by the 3-chloro and 2-nitrile groups—highly activates the 5-chloromethyl position toward nucleophilic substitution (Sₙ2)[1].
-
Hydrolysis: Exposure to neutral or alkaline aqueous solutions rapidly converts the chloromethyl group to a hydroxymethyl byproduct[2].
-
Alcoholysis: Protic solvents (e.g., methanol, ethanol) act as nucleophiles, displacing the chloride ion to form ether byproducts[1].
-
Nitrile Degradation: Prolonged exposure to strong acids or bases, especially at elevated temperatures, will hydrolyze the picolinonitrile to its corresponding amide or carboxylic acid.
Caption: Degradation pathways of 3-Chloro-5-(chloromethyl)picolinonitrile under improper handling.
Troubleshooting & FAQs
Q1: I am observing a new, highly polar spot on my TLC after aqueous workup. What is causing this, and how do I prevent it? Causality: You are observing the hydrolysis of the chloromethyl group to a hydroxymethyl derivative. Chloromethyl pyridines are potent alkylating agents and are highly susceptible to nucleophilic attack by water[1]. Solution: Minimize the time the crude mixture spends in the aqueous phase. Perform extractions using cold water (<5 °C) and immediately dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Avoid using strong aqueous bases like NaOH; if neutralization is required, use a mild, cold saturated sodium bicarbonate (NaHCO₃) solution.
Q2: My compound degrades or "streaks" heavily during silica gel column chromatography. How can I improve recovery? Causality: Standard silica gel is slightly acidic and retains ambient moisture, which can catalyze the hydrolysis of the chloromethyl group during prolonged residence times on the column. Solution: Switch to Flash Column Chromatography to minimize residence time. Use a strictly non-nucleophilic, aprotic solvent system such as Hexanes/Ethyl Acetate[3]. If degradation persists, you can pre-treat the silica gel with 1% triethylamine (TEA) in hexanes to neutralize the acidic silanol groups, though you must ensure the TEA is fully flushed out before loading to avoid quaternization of your product.
Q3: Can I use methanol or ethanol to recrystallize this compound for scale-up? Causality: No. Protic solvents like methanol and ethanol are nucleophilic and will react with the chloromethyl group upon heating to form an unwanted ether byproduct (e.g., 3-chloro-5-(methoxymethyl)picolinonitrile)[1]. Solution: For recrystallization, strictly utilize non-nucleophilic, aprotic solvent systems. Toluene, Heptane, or Methyl tert-butyl ether (MTBE) are the industry standards for recovering chloromethylpyridine derivatives[4].
Quantitative Data: Solvent Compatibility Matrix
To assist in experimental design, the following table summarizes the quantitative stability and compatibility of various solvents when handling 3-Chloro-5-(chloromethyl)picolinonitrile.
| Solvent Category | Specific Solvent | Nucleophilicity | Evaporation Temp (Vacuum) | Compatibility Rating | Primary Use Case |
| Aprotic Non-Polar | Hexanes / Heptane | None | < 30 °C | Excellent | Chromatography eluent, Recrystallization anti-solvent |
| Aprotic Polar | Ethyl Acetate (EtOAc) | None | < 35 °C | Excellent | Extraction, Chromatography eluent |
| Aromatic | Toluene | None | < 45 °C | Good | Recrystallization (heating required)[4] |
| Protic Polar | Methanol / Ethanol | High | N/A | Critical Failure | DO NOT USE (Causes alcoholysis)[1] |
| Aqueous | Water (Neutral) | Moderate | N/A | Poor | Limit exposure to <15 mins at 0-5 °C |
Purification Workflows & Methodologies
Caption: Decision matrix for selecting the optimal purification workflow based on reaction scale.
Protocol A: Flash Column Chromatography (Lab Scale: < 10g)
This protocol is self-validating: TLC checks before and after concentration ensure thermal stability has been maintained.
-
Preparation: Pack a flash chromatography column with standard silica gel (230-400 mesh). Condition the column with 100% Hexanes.
-
Loading: Dissolve the crude 3-Chloro-5-(chloromethyl)picolinonitrile in the minimum amount of Dichloromethane (DCM) or Toluene. Apply directly to the silica bed. Do not dry-load using silica, as the extended surface area exposure promotes hydrolysis.
-
Elution: Elute using a gradient of 0% to 30% Ethyl Acetate in Hexanes under positive pressure[3]. The compound typically elutes between 15-20% EtOAc depending on column dimensions.
-
Fraction Collection: Monitor fractions via TLC (UV active at 254 nm).
-
Concentration: Pool the pure fractions. Evaporate the solvent under reduced pressure using a rotary evaporator. Crucial: Maintain the water bath temperature strictly below 35 °C to prevent thermal degradation of the nitrile and chloromethyl groups.
Protocol B: Recrystallization (Scale-up: > 10g)
Recrystallization avoids the acidic environment of silica gel and is the preferred method for large-scale pharmaceutical intermediate recovery[4].
-
Dissolution: Place the crude solid in a clean, dry round-bottom flask. Add a minimal volume of Toluene (approximately 3-5 mL per gram of crude).
-
Heating: Gently heat the suspension to 60-70 °C under a nitrogen atmosphere until full dissolution is achieved. Do not exceed 75 °C.
-
Anti-Solvent Addition: Slowly add warm Heptane dropwise until the solution becomes slightly cloudy (the cloud point).
-
Cooling: Remove the heat source and allow the flask to cool to room temperature slowly over 2 hours to promote the formation of large, pure crystals.
-
Crystallization: Once at room temperature, transfer the flask to an ice bath (0-5 °C) for 1 hour to maximize yield.
-
Recovery: Filter the crystals rapidly through a Buchner funnel. Wash the filter cake with cold Heptane. Dry the crystals under high vacuum at room temperature for 12 hours to remove residual solvent[4].
References
- Google Patents (US5942625A). "Preparation of chloromethylpyridine hydrochlorides." United States Patent and Trademark Office.
Sources
Technical Support Center: Identifying and Removing Impurities from Chlorinated Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical solutions for the unique challenges associated with purifying chlorinated intermediates. The inherent reactivity of these compounds often leads to a complex array of impurities that can compromise the yield, safety, and efficacy of downstream products. This resource is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common inquiries that serve as a starting point for impurity management.
Q1: What are the most common types of impurities in chlorinated intermediates?
Impurities typically arise from the chlorination reaction itself or subsequent degradation. Common classes include:
-
Over-chlorinated species: Products where more than the desired number of chlorine atoms have been added to the molecule.
-
Isomeric byproducts: Chlorination at undesired positions on a molecule, particularly with aromatic compounds.[1]
-
Residual starting material: Incomplete reaction conversion.
-
Residual chlorinating agents and their byproducts: Agents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) can remain, along with their gaseous byproducts like HCl and SO₂.[2][3]
-
Solvent-related impurities: Both residual solvents used in the reaction and chlorinated solvent impurities if the solvent itself reacts.
-
Degradation products: Formed if the product is unstable to heat, acid (e.g., HCl generated in situ), or moisture.[4][5]
Q2: What is the first analytical technique I should use to assess the purity of my crude product?
For most volatile and thermally stable chlorinated intermediates, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal initial technique.[6][7]
-
Why? GC provides excellent separation of components based on boiling point and polarity, while MS offers definitive identification through fragmentation patterns and the characteristic isotopic signature of chlorine (the M+2 peak).[7] This combination allows you to quickly identify and tentatively quantify residual starting materials, solvents, and major byproducts. For less volatile or thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector is a powerful alternative.[8][9]
Q3: How can I minimize impurity formation during the chlorination reaction itself?
Controlling the reaction conditions is paramount. Key strategies include:
-
Temperature Control: Many chlorination reactions are highly exothermic. Maintaining the recommended temperature with an ice bath or cryocooler prevents side reactions and thermal degradation.
-
Stoichiometry: Carefully controlling the molar equivalents of the chlorinating agent can minimize the formation of over-chlorinated byproducts.
-
Catalyst Choice: For aromatic chlorinations, the choice of Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can significantly influence isomeric product distribution.[10]
-
Order of Addition: Adding the chlorinating agent slowly and sub-surface to a well-stirred solution of the substrate ensures localized concentration remains low, which can improve selectivity.
Q4: What are the essential safety precautions when handling and purifying chlorinated intermediates?
Chlorinated compounds and the reagents used to synthesize them pose significant health and safety risks.
-
Ventilation: Always work in a certified chemical fume hood to avoid inhaling corrosive gases like HCl, SO₂, and chlorine itself.[2][11][12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or butyl rubber), a flame-resistant lab coat, and chemical splash goggles with a full-face shield, especially during quenching and distillation.[13][14]
-
Moisture Control: Many chlorinating agents react violently with water.[3][11] Ensure all glassware is thoroughly dried before use.
-
Quenching: Be aware that quenching excess reagents can be highly exothermic. Perform additions slowly and with external cooling.[15]
-
Storage: Store chlorinated compounds in a cool, dry, well-ventilated area away from incompatible materials like strong bases or reactive metals.[11][16]
Section 2: Troubleshooting Guides
This section provides structured, in-depth guidance for specific experimental challenges, complete with step-by-step protocols and the logic behind them.
Problem 1: Unknown Impurities Detected in Crude Product
You've run an initial analytical scan (e.g., GC-MS) and see several significant peaks that are not your product or starting material.
This workflow outlines a systematic approach to identifying unknown contaminants.
Caption: Workflow for systematic identification of unknown impurities.
The power of GC-MS lies in its ability to provide two orthogonal pieces of information.[6] The retention time from the GC gives an indication of the impurity's boiling point and polarity relative to your product. The mass spectrum provides a molecular fingerprint. The key diagnostic feature for chlorinated compounds is the chlorine isotope pattern . Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A compound with one chlorine atom will show a molecular ion peak (M⁺) and an "M+2" peak that is about one-third the intensity. This pattern is a definitive indicator of a chlorinated species.[7] If library matching is inconclusive, isolating the impurity for Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[8]
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to make a ~1 mg/mL solution.
-
Instrumentation: Use a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms or equivalent) coupled to a mass spectrometer.[7]
-
Injector Setup: Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column. Set the injector temperature high enough to ensure complete volatilization (e.g., 250 °C) without causing thermal degradation.
-
Oven Program:
-
Start at a low temperature (e.g., 50 °C) and hold for 1-2 minutes to separate volatile solvents.
-
Ramp the temperature at a moderate rate (e.g., 10-15 °C/min) to a final temperature that will elute all expected components (e.g., 280 °C).
-
Hold at the final temperature for several minutes to ensure the column is clean.
-
-
MS Detector: Set the detector to scan a mass range appropriate for your expected product and impurities (e.g., m/z 40-500).
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum for each peak. Look for the molecular ion and the characteristic chlorine isotope pattern.
-
Compare the spectra of unknown peaks against a commercial mass spectral library (e.g., NIST) for tentative identification.[7]
-
Problem 2: Difficulty Removing Close-Boiling Point Impurities
Your initial analysis shows an impurity (e.g., an isomer) with a boiling point very close to your product, making simple distillation ineffective.
Caption: Decision tree for separating close-boiling point impurities.
Fractional distillation is an enhancement of simple distillation that uses a fractionating column to achieve better separation of liquids with close boiling points.[17][18] The column provides a large surface area (from glass beads, rings, or metal sponges) for repeated vaporization-condensation cycles, each of which enriches the vapor in the more volatile component.
Expertise & Causality: The efficiency of a column is measured in "theoretical plates." The more plates, the better the separation. For very close-boiling mixtures, a longer column with a more efficient packing material is required. Another critical parameter is the reflux ratio : the ratio of condensate returned to the column versus condensate collected as distillate. A higher reflux ratio increases the number of vaporization-condensation cycles and improves separation, but it also increases the time required for the distillation. For chlorinated hydrocarbons, it is also crucial to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture ingress, which can lead to the formation of corrosive HCl.[4][5]
| Compound/Solvent | Boiling Point (°C) at 1 atm |
| Dichloromethane | 39.6 |
| Chloroform | 61.2 |
| Carbon Tetrachloride | 76.7 |
| 1,2-Dichloroethane | 83.5 |
| Chlorobenzene | 131.7 |
| Benzyl Chloride | 179.3 |
| This table provides reference boiling points for common chlorinated compounds and solvents. Actual boiling points will vary with pressure. |
-
Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are well-sealed.
-
Inert Atmosphere: Flush the entire system with a dry, inert gas like nitrogen. Maintain a gentle positive pressure throughout the distillation.
-
Heating: Heat the flask using a heating mantle with a stirrer to prevent bumping.[19]
-
Establish Reflux: Heat the mixture until it is boiling and vapor begins to condense and return to the flask. Allow the column to equilibrate by letting the condensate run back down the column (total reflux) for at least 30 minutes. This establishes the temperature gradient necessary for separation.
-
Control Reflux Ratio: Slowly begin collecting distillate. Start with a high reflux ratio (e.g., 10:1, meaning for every 10 drops that fall back into the column, 1 is collected).
-
Monitor Temperature: The temperature at the distillation head should remain steady at the boiling point of the more volatile component. A rise in temperature indicates that the less volatile component is beginning to distill.
-
Collect Fractions: Collect the initial fraction (forerun) which will be rich in the more volatile component. Change receiving flasks when the temperature begins to rise to collect an intermediate fraction. Finally, collect the main fraction as the temperature stabilizes at the boiling point of your desired product.
-
Analysis: Analyze each fraction by GC to determine its purity and decide which fractions to combine.
Problem 3: Product Degradation During Purification
You observe a loss of product or the appearance of new impurities after attempting purification by distillation, suggesting your compound is thermally or chemically labile.
Crystallization is an excellent alternative for purifying solid compounds that are sensitive to heat. It relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.
Expertise & Causality: The ideal crystallization solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities are either very soluble or very insoluble at all temperatures. For chlorinated intermediates that may be sensitive to acidic conditions, it's crucial to ensure the solvent is neutral and free of acidic contaminants. If a single solvent isn't effective, an anti-solvent crystallization can be employed. This involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, forcing it to crystallize out. This method can often be performed at room temperature or below, avoiding thermal degradation.
-
Solvent Selection: Through small-scale tests, identify a solvent in which your crude product is highly soluble (the "good" solvent) and an anti-solvent in which it is poorly soluble but is miscible with the good solvent.
-
Dissolution: Dissolve the crude material in the minimum amount of the good solvent at room temperature.
-
Filtration (Optional): If there are insoluble impurities, filter the solution through a plug of celite or filter paper.
-
Induce Crystallization: Slowly add the anti-solvent dropwise to the stirred solution. Continue adding until the solution becomes persistently cloudy (the saturation point).
-
Crystal Growth: Add a few more drops of the good solvent to just redissolve the cloudiness. Cover the flask and allow it to stand undisturbed. Slow crystal growth generally leads to higher purity. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystal growth appears to have stopped, cool the flask in an ice bath or refrigerator for at least an hour to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Problem 4: Residual Chlorinating Agent or Acidic Byproducts
Your purified product is contaminated with the chlorinating agent (e.g., SOCl₂) or is acidic due to byproduct HCl, which could affect downstream reactions or stability.
Chemical quenching is the process of adding a reagent to neutralize a reactive species.[15] This is a critical step before aqueous work-up to safely and effectively remove excess reagents and acidic byproducts.
Expertise & Causality: Thionyl chloride and similar reagents react exothermically with water and alcohols.[3][20] A controlled quench is essential to manage this exotherm and prevent product degradation. Adding the reaction mixture to a cold quenching solution (inverse addition) is often safer than adding the quenching solution to the reaction mixture. For removing acidic byproducts like HCl, a wash with a weak base like saturated sodium bicarbonate (NaHCO₃) solution is effective. The bicarbonate reacts with the acid to form CO₂ gas, water, and a salt, which are easily separated in the aqueous layer.
Caption: Standard workflow for quenching and aqueous work-up.
-
Preparation: Prepare a quenching solution (e.g., a mixture of crushed ice and water, or a cold, dilute solution of sodium bicarbonate) in a beaker or flask large enough to accommodate the entire reaction mixture, with vigorous stirring.
-
Quenching: After cooling the reaction flask to 0 °C, slowly add the reaction mixture dropwise via an addition funnel to the cold, stirred quenching solution. Monitor the temperature of the quenching pot to ensure it does not rise excessively.[15]
-
Extraction: Once the addition is complete, transfer the entire mixture to a separatory funnel. Add a suitable organic extraction solvent (e.g., ethyl acetate, dichloromethane) and shake vigorously to extract the product.[21] Allow the layers to separate.
-
Aqueous Wash: Drain the aqueous layer. Add a saturated solution of sodium bicarbonate to the organic layer in the funnel. Caution: This will generate CO₂ gas. Swirl gently at first, and vent the separatory funnel frequently by inverting it and opening the stopcock. Once gas evolution subsides, shake more vigorously.
-
Brine Wash: Drain the bicarbonate layer and wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water and break up emulsions.[21]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be subjected to further purification if needed.
References
- Royal Society of Chemistry. (2022, May 20). Chlorination Using Thionyl Chloride. In Green Chemistry.
- OSTI. (n.d.). GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution. ETDEWEB.
- Wikipedia. (n.d.). Thionyl chloride.
- Agilent. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF.
- LCGC International. (2022, April 15). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry.
- ThermoFisher Scientific. (n.d.). Orbitrap GC-MS: An Opportunity to Help Address the Challenges of Chlorinated Paraffins Analysis.
- Fiveable. (2025, August 15). Thionyl Chloride Definition.
- Airgas. (2025, May 7). Chlorine - Safety Data Sheet.
- Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection.
- Water Professionals International. (n.d.). Dechlorination.
- Isakau, H. A., et al. (2007). Isolation and identification of impurities in chlorin e6. Journal of Pharmaceutical and Biomedical Analysis.
- IPPTA. (n.d.). Safety aspects of chlorine handling in process industry.
- Rudy, S. (2024, April 16). Replacing Chlorinated and Fluorinated Solvents with Aqueous Based Cleaning Processes. Products Finishing.
- ACS Chemical Health & Safety. (n.d.). Safe handling of chlorine.
- Thermo Scientific. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. cromlab-instruments.es.
- PubMed. (2024, August 15). The investigation of quenching conditions for the analysis of total organic halogen, aliphatic and aromatic halogenated disinfection byproducts formed from chlor(am)ination.
- Water Research. (n.d.). The use of quenching agents for the analysis of disinfection by-products in water samples.
- MDPI. (2023, April 26). A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms.
- BenchChem. (2025). Technical Support Center: Post-Synthesis Removal of Excess Chlorinating Agents.
- BenchChem. (2025). Analytical methods for detecting impurities in 3-Chloro-3-ethylheptane.
- Yufeng International Group Co., Ltd. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- ResearchGate. (2019, May 22). Precaution, Transportation and First Aid for Chlorine Gas.
- Frankly Chemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube.
- University document. (n.d.). The separation and purification of organic compounds.
- Sustainability. (n.d.). Chlorinated Solvent Treatment.
- ResearchGate. (2025, January 28). Troubleshooting a Distillation Column - Problem and Solution.
- U.S. Environmental Protection Agency. (n.d.). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, And Halogenated Pesticides/Herbicides.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Highly selective aromatic chlorination. Part 4. The chlorination of aromatic hydrocarbons with N-chloroamines in acidic solution. RSC Publishing.
- Global Analyser Solutions. (n.d.). Impurities in chlorine analyser.
- Macsen Labs. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- ChemBAM. (n.d.). Purification by fractional distillation.
- University of Nevada, Las Vegas. (n.d.). Determination of chlorine by fluorescence quenching. Digital Scholarship@UNLV.
- MDPI. (2024, November 9). Characterization of Disinfection By-Products Originating from Residual Chlorine-Based Disinfectants in Drinking Water Sources.
- ResearchGate. (n.d.). Studies on the nuclear chlorination of aromatic compounds.
- Google Patents. (1974, October 1). Purification of organic compounds.
- Labcompare.com. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows.
- Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
- PubMed. (n.d.). Formation of chlorinated aromatics by reactions of Cl, Cl2, and HCl with benzene in the cool-down zone of a combustor*.
- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- ACS Publications. (n.d.). Dynamic HPLC Study of C70 Chlorination Leads to a Surprisingly Selective Synthesis of C70Cl8.
- Journal of Chemistry. (2010, August 5). High-Performance Liquid Chromatography Analysis of By-Products and Intermediates Arising During the Synthesis of the Acetylcholinesterase Reactivator HI-6.
- Google Patents. (n.d.). Chlorination of aromatic compounds.
- University document. (n.d.). Ch17 Reactions of Aromatic Compounds.
- PubMed. (2024, May 15). Identification and characterization of impurities in an insecticide, commercial chlorantraniliprole using liquid chromatography-tandem mass spectrometry.
- Cascade Environmental. (n.d.). Remediation of Complex Chlorinated Solvent Sites.
- The Journal of Physical Chemistry C. (2023, April 4). Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. ACS Publications.
- Quora. (2017, May 6). What happens when stereoisomers of monochlorinated 2-methylbutane are fractionally distilled?.
- Jack Westin. (n.d.). Distillation - Separations And Purifications. MCAT Content.
- Scribd. (2025, July 4). Troubleshooting A Trayed Distillation Column.
Sources
- 1. Highly selective aromatic chlorination. Part 4. The chlorination of aromatic hydrocarbons with N-chloroamines in acidic solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 11. pubs.acs.org [pubs.acs.org]
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- 20. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 21. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
Technical Support Center: Managing Reaction Temperature for Selective Chlorination
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting regioselectivity, over-chlorination, and kinetic versus thermodynamic control during selective chlorination workflows.
Diagnostic Workflow: Temperature & Reagent Selection
Before proceeding to the troubleshooting FAQs, use the diagnostic decision tree below to verify that your baseline temperature parameters align with your substrate and target regioselectivity.
Decision tree for temperature and reagent selection in selective chlorination.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am trying to achieve ortho-selective chlorination on a phenol using sulfuryl chloride (SO₂Cl₂), but my regioselectivity is poor at room temperature. Should I cool the reaction? A1: Counterintuitively, no. While cooling is the standard approach to enhance kinetic regioselectivity, the use of SO₂Cl₂ with a 2,2,6,6-tetramethylpiperidine (TMP) catalyst operates under thermodynamic control. Research demonstrates that ortho-selectivity increases with reaction temperature 1. For example, when using 10% TMP, raising the temperature from 25 °C to 110 °C increases ortho-selectivity from 43% to 82% 1. This occurs because the bulky TMP·HCl₃ intermediate formed in situ requires higher thermal energy to overcome the activation barrier for the highly organized, sterically hindered ortho-transition state.
Q2: My para-selective phenol chlorination using SO₂Cl₂ and a sulfur catalyst is yielding significant ortho-byproducts. How do I fix this? A2: If your goal is para-chlorination using metal/sulfur co-catalysts, temperature control is strictly kinetic. You must maintain the internal reaction temperature below 60 °C 2. Exceeding this threshold provides enough thermal energy to bypass the steric hindrance of the ortho-position, leading to a loss of para-selectivity. Implement active cooling (e.g., a jacketed reactor or ice bath) during the highly exothermic addition of SO₂Cl₂ to prevent temperature spikes.
Q3: When performing alpha-chlorination of cyclohexanone with N-Chlorosuccinimide (NCS), my reaction stalls at room temperature. Why? A3: The alpha-chlorination of ketones via NCS proceeds through an enol intermediate. At room temperature, the rate of enolization in glacial acetic acid is often too slow to yield practical conversion rates. Heating the reaction to 55 °C provides the necessary activation energy for rapid enol formation, which then immediately undergoes electrophilic attack by the Cl⁺ species generated from NCS 3.
Q4: I am seeing radical side-chain chlorination instead of electrophilic aromatic substitution (EAS) when using NCS on activated arenes. How do I suppress this? A4: NCS exhibits a duality in its reactivity: it can act as an electrophilic Cl⁺ source or a Cl• radical source 3. Radical pathways are initiated by homolytic cleavage, which is favored by high temperatures (>80 °C) or UV light. To suppress the radical pathway and strictly favor EAS on activated arenes, run the reaction in an aqueous medium at room temperature (20-25 °C) 4.
Quantitative Data: Temperature Effects on Selectivity
The following table summarizes the causal relationship between temperature, catalyst selection, and regioselectivity during the chlorination of phenols.
Table 1: Effect of Temperature and Catalyst on Phenol Chlorination Selectivity (using SO₂Cl₂)
| Catalyst System | Temperature (°C) | Ortho Selectivity (%) | Para Selectivity (%) | Primary Kinetic/Thermodynamic Driver |
| None | 70 | Low | High | Uncatalyzed kinetic preference for the least sterically hindered site. |
| 10% TMP | 25 | 43 | 57 | Insufficient thermal energy to push the bulky TMP·HCl₃ intermediate through the ortho-transition state. |
| 10% TMP | 70 | 67 | 33 | Increased thermal energy begins to overcome the ortho-activation barrier. |
| 10% TMP | 110 | 82 | 18 | Thermodynamic equilibration strongly favors ortho-directed complexation. |
| Elemental Sulfur | < 60 | Low | > 90 | Strict kinetic control; low temperature prevents ortho-substitution. |
Validated Experimental Protocols
To ensure reproducibility and self-validation, follow these step-by-step methodologies. Each protocol includes built-in quenching mechanisms to prevent thermal runaways and over-chlorination.
Protocol A: High-Temperature Ortho-Selective Chlorination of Phenols [1]
Objective: Drive thermodynamic ortho-selectivity using a bulky TMP catalyst.
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure the system is adequately vented to a scrubber, as SO₂ and HCl gases will evolve as reaction byproducts.
-
Reagent Loading: Dissolve the phenol substrate (10 mmol) in toluene (20 mL). Add 2,2,6,6-tetramethylpiperidine (TMP) (1 mmol, 10 mol%) to the solution.
-
Chlorinating Agent Addition: Slowly add sulfuryl chloride (SO₂Cl₂) (11 mmol) dropwise at room temperature to control the initial exotherm.
-
Thermal Activation: Heat the reaction mixture to 110 °C (reflux). Causality note: The elevated temperature is critical here; it provides the necessary energy for the bulky TMP·HCl₃ intermediate to selectively chlorinate the sterically hindered ortho-position.
-
Monitoring & Quenching: Stir for 2-4 hours, monitoring via TLC. Once complete, cool the flask to room temperature and quench carefully with water (20 mL) to neutralize any residual SO₂Cl₂ and halt the reaction.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Mid-Temperature Alpha-Chlorination of Ketones [3]
Objective: Accelerate enolization while preventing homolytic radical cleavage.
-
Setup: Prepare a round-bottom flask with a magnetic stir bar and an internal temperature probe.
-
Reagent Loading: Dissolve the target ketone (e.g., cyclohexanone, 10 mmol) in glacial acetic acid (20 mL).
-
Chlorinating Agent Addition: Add N-Chlorosuccinimide (NCS) (11 mmol) to the solution in one portion.
-
Thermal Activation: Heat the reaction mixture to exactly 55 °C. Causality note: This specific temperature accelerates the rate-limiting enolization step without providing enough thermal energy to trigger radical homolytic cleavage of the N-Cl bond.
-
Monitoring & Quenching: Stir for 4-6 hours. Monitor by TLC. Upon completion, cool to room temperature and pour the mixture into ice-water (100 mL). This sudden temperature drop immediately halts the reaction, validating the system against di-chlorination.
-
Extraction: Extract with diethyl ether (3 x 30 mL). Wash the combined organic layers with saturated sodium bicarbonate until the aqueous layer is basic (pH > 7) to completely remove the acetic acid catalyst.
References
- 2,2,6,6-Tetramethylpiperidine-Catalyzed, Ortho-selective Chlorination of Phenols by Sulfuryl Chloride.
- US4345097A - Chlorination of phenols and phenoxyacetic acids with sulfuryl chloride.
- N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorin
- Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide.
Sources
Stability issues of 3-Chloro-5-(chloromethyl)picolinonitrile in solution
Welcome to the technical support guide for 3-Chloro-5-(chloromethyl)picolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the handling and stability of this highly reactive intermediate. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and the reliability of your results.
Understanding the Instability: Core Principles
3-Chloro-5-(chloromethyl)picolinonitrile is a valuable building block, but its utility is directly linked to its reactivity. The molecule's structure contains two key features that govern its stability: an electron-deficient pyridine ring and a benzylic chloride-like chloromethyl group. The chloromethyl group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This inherent reactivity is the primary cause of stability issues in solution.
The two main degradation pathways are:
-
Solvolysis/Hydrolysis: In the presence of protic solvents like water, methanol, or ethanol, the solvent molecule itself can act as a nucleophile, displacing the chloride ion. This leads to the formation of the corresponding alcohol or ether, which are often observed as major impurities.
-
Nucleophilic Substitution: Unintended reactions with other nucleophiles present in the reaction mixture (e.g., amines, thiols, or even trace impurities) can lead to the formation of various byproducts. The reaction typically proceeds via an SN1 or SN2 mechanism, with polar solvents favoring the SN1 pathway through stabilization of the carbocation intermediate.[1]
Below is a diagram illustrating the primary degradation pathways.
Caption: Primary degradation pathways for 3-Chloro-5-(chloromethyl)picolinonitrile.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I prepared a stock solution of 3-Chloro-5-(chloromethyl)picolinonitrile in Methanol/DMSO, and my latest results show a significant decrease in the concentration of the starting material. What is happening?
Answer:
This is a classic case of solvolysis. The chloromethyl group is highly susceptible to attack by nucleophilic solvents.
-
Causality:
-
Protic Solvents (Methanol, Ethanol, Water): These solvents are nucleophilic and will directly react with your compound, displacing the chloride to form the corresponding methyl ether, ethyl ether, or alcohol. This is a common and often rapid degradation pathway.
-
"Anhydrous" Polar Aprotic Solvents (DMSO, DMF): While generally better choices, these solvents are hygroscopic and can absorb atmospheric moisture.[2] Trace amounts of water can be sufficient to cause slow hydrolysis over time, leading to the formation of 3-Chloro-5-(hydroxymethyl)picolinonitrile.
-
-
Solution & Protocol:
-
Solvent Selection: Immediately switch to a high-purity, anhydrous, non-nucleophilic solvent. Anhydrous acetonitrile is an excellent first choice. Toluene or Dichloromethane (DCM) are also suitable alternatives, depending on the requirements of your downstream application.
-
Strict Anhydrous Technique: When preparing solutions, use oven-dried glassware and perform all manipulations under an inert atmosphere (e.g., Nitrogen or Argon). Use fresh, sealed bottles of anhydrous solvent.
-
Storage: Store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed vials with PTFE-lined caps to minimize exposure to air and moisture.[3]
-
Prepare Fresh: Due to its reactivity, it is highly recommended to prepare solutions of 3-Chloro-5-(chloromethyl)picolinonitrile immediately before use.
-
Question 2: My reaction mixture shows multiple new spots on TLC/LC-MS analysis that I can't identify, and the yield of my desired product is low. What are the likely side products?
Answer:
The presence of multiple unidentified spots strongly suggests either degradation of your starting material before the reaction is complete or side reactions occurring under your current conditions.
-
Causality:
-
Hydrolysis: As mentioned above, if there is water in your reaction, you will form the corresponding alcohol, 3-Chloro-5-(hydroxymethyl)picolinonitrile. This is often a major byproduct.[4]
-
Reaction with Base: If your reaction uses a basic amine (e.g., triethylamine, DIPEA) as an acid scavenger, the amine itself can act as a nucleophile, leading to the formation of a quaternary ammonium salt.
-
Metal Contamination: Traces of metals, such as iron from a spatula or rust from equipment, can catalyze the decomposition of benzylic chlorides, leading to polymerization or the formation of dark, tarry substances.[5][6]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for low yield and impurity formation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3-Chloro-5-(chloromethyl)picolinonitrile in its solid form? A1: The solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), in a freezer (-20°C is standard).[2][3] It is also advisable to protect it from light.
Q2: How does pH affect the stability of this compound in aqueous solutions? A2: The stability is highly pH-dependent. Under neutral or basic conditions (pH > 7), the rate of hydrolysis to the corresponding alcohol will be significantly accelerated. Acidic conditions (pH < 7) can help to suppress hydrolysis to some extent, but the compound will still degrade in the presence of water. For any work in aqueous media, it is critical to work quickly and at low temperatures.
Q3: Can I use stabilizers with this compound? A3: While stabilizers are used for bulk industrial chemicals like benzyl chloride (e.g., aqueous sodium carbonate or cyclohexanol), this is generally not practical or desirable in a research setting where high purity is required.[5][6] The best strategy is to prevent degradation by using appropriate solvents and handling techniques rather than trying to inhibit it with additives that would need to be removed later.
Q4: Which analytical technique is best for monitoring the stability of this compound? A4: Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for monitoring stability. It can separate the parent compound from its more polar degradation product (the alcohol). Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for both quantification and identification of volatile byproducts.[7][8][9]
Solvent Selection and Stability Guide
| Solvent Class | Examples | Suitability for Stock Solutions | Rationale & Causality |
| Protic | Water, Methanol, Ethanol | Unsuitable | These solvents are nucleophilic and will readily react with the compound via solvolysis, leading to rapid degradation. |
| Polar Aprotic | Acetonitrile (MeCN), Acetone | Highly Recommended | These solvents are polar enough to dissolve the compound but are not nucleophilic, providing a much more stable environment. Acetonitrile is often the best choice. |
| Polar Aprotic (Amide) | DMF, DMAc | Use with Caution | While often used as reaction solvents, they are very hygroscopic and can contain trace amine impurities that may react over time. Use only if freshly distilled and anhydrous. |
| Polar Aprotic (Sulfoxide) | DMSO | Not Recommended | Extremely hygroscopic. Can be difficult to render completely anhydrous, and trace water will cause hydrolysis. |
| Ethers | THF, Dioxane | Good | Generally suitable if anhydrous and free of peroxides. They are less polar, which may affect solubility. |
| Chlorinated | Dichloromethane (DCM) | Good | A good non-nucleophilic choice, provided it is anhydrous. |
| Non-Polar | Toluene, Hexanes | Fair | Stability is excellent, but the low polarity may result in poor solubility for the compound and its salts. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol describes the best practice for preparing a stock solution for use in downstream experiments.
-
Preparation:
-
Dry all necessary glassware (volumetric flask, syringe, needles) in an oven at 120°C overnight and cool in a desiccator.
-
Place the required amount of solid 3-Chloro-5-(chloromethyl)picolinonitrile into the volumetric flask under a stream of inert gas (Argon or Nitrogen).
-
Using a syringe, add the desired volume of fresh, anhydrous acetonitrile.
-
Seal the flask and sonicate or swirl gently until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Immediately aliquot the solution into smaller-volume amber glass vials with PTFE-lined screw caps. This prevents repeated warming/cooling and air exposure of the main stock.
-
Purge the headspace of each vial with inert gas before sealing.
-
Label each vial clearly with the compound name, concentration, solvent, and date.
-
Store the vials in a freezer at -20°C or below.
-
-
Validation:
-
Immediately after preparation (Time 0), take one aliquot for analysis by HPLC or LC-MS to determine the initial purity and concentration. This serves as your baseline for future stability checks.
-
Protocol 2: Workflow for Monitoring Solution Stability
This protocol outlines a self-validating system to assess the stability of your compound in a chosen solvent over time.
-
Prepare Solution: Prepare the solution of interest following the best practices described in Protocol 1.
-
Set Time Points: Define the time points for your study (e.g., T=0, T=24h, T=48h, T=1 week). Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Analysis: At each time point, remove one aliquot and allow it to warm to room temperature.
-
Sample Preparation for HPLC: Dilute a known volume of the stock solution with your mobile phase to a concentration suitable for your HPLC method.
-
HPLC Analysis: Inject the sample and analyze the chromatogram.
-
Data Interpretation:
-
Calculate the peak area of the parent compound.
-
Look for the appearance of new peaks, particularly the more polar hydrolysis product which will have a shorter retention time in reverse-phase HPLC.
-
Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of degradation.
-
Caption: Experimental workflow for a solution stability study.
References
-
Nanjing Finechem Holding Co.,Limited. (n.d.). Picolinonitrile - Methylamine Supplier. Global-trade. Retrieved from [Link]
- Hyman, J. (1951). Stabilization of benzyl chloride. (U.S. Patent No. 2,542,216). U.S. Patent and Trademark Office.
- Katz, L. (1951). Stabilized benzyl chloride. (U.S. Patent No. 2,542,225). U.S. Patent and Trademark Office.
-
Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. National Institutes of Health. Retrieved from [Link]
- Dow AgroSciences LLC. (2015). Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile. (European Patent No. EP2901857A1). Google Patents.
-
Filo. (2024). Assertion:Benzyl chloride is primary halide but forms stable carbocation. Filo. Retrieved from [Link]
-
GOV.UK. (2016). Benzyl chloride - Incident management. GOV.UK. Retrieved from [Link]
-
Phenomenex. (n.d.). Development of a New Analytical Method for Determining Pesticide Residues by Gas Chromatography-High Resolution Mass Spectrometry using the Zebron™ ZB-5MSPLUS™ Column. Phenomenex. Retrieved from [Link]
-
Isom, H. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Medium. Retrieved from [Link]
-
CDC. (n.d.). Improved Rapid Analytical Method for the Urinary Determination of 3,5,6 Trichloro-2-PyridinoI, a Metabolite of Chlorpyrifos. CDC Stacks. Retrieved from [Link]
-
CIPAC. (2023). Acetonitrile and 3-Picoline in Chlorantraniliprole Method draft for distribution. CIPAC. Retrieved from [Link]
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- 9. stacks.cdc.gov [stacks.cdc.gov]
Validation & Comparative
HPLC and UPLC methods for purity analysis of picolinonitrile derivatives
The purity analysis of picolinonitrile (pyridine-2-carbonitrile) and its derivatives is a critical quality control step in pharmaceutical development. These compounds serve as vital intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including enzyme inhibitors and receptor antagonists. Because positional isomers (such as nicotinonitrile and isonicotinonitrile) and hydrolysis degradation products (like picolinamide) exhibit highly similar physicochemical properties[1], achieving baseline resolution requires highly optimized chromatographic conditions.
As analytical demands in drug development shift toward higher throughput and greener methodologies, laboratories must evaluate whether traditional High-Performance Liquid Chromatography (HPLC) is sufficient, or if upgrading to Ultra-Performance Liquid Chromatography (UPLC) is necessary. This guide objectively compares both methodologies, detailing the mechanistic causality behind their performance differences and providing self-validating experimental protocols for picolinonitrile purity analysis.
Mechanistic Foundations: The Van Deemter Causality
To understand why UPLC outperforms HPLC in resolving closely related pyridine derivatives, we must examine the causality of particle size through the lens of the van Deemter equation[2]. The equation ( H=A+B/u+C⋅u ) describes the height equivalent to a theoretical plate ( H ) as a function of linear velocity ( u ).
In traditional HPLC, columns are packed with 3–5 µm particles. At higher flow rates, the mass transfer term ( C -term) dominates because analyte molecules take longer to diffuse in and out of the deeper pores of larger particles, leading to severe band broadening.
UPLC systems utilize sub-2 µm particles and operate at significantly higher pressures (up to 15,000 psi, compared to HPLC's 6,000 psi limit)[3]. The drastic reduction in particle size minimizes the eddy diffusion ( A -term) and flattens the mass transfer ( C -term) curve. Consequently, UPLC can operate at much higher linear velocities without sacrificing theoretical plates, allowing for simultaneous improvements in both resolution and analysis speed[4].
Logical flow of how sub-2 µm particles improve chromatographic efficiency via the van Deemter equation.
Self-Validating Experimental Protocols
A robust analytical method must be self-validating; it should inherently prove its own reliability during every sequence through built-in systematic checks. The following protocols for picolinonitrile purity analysis are designed with causality in mind: the mobile phase is buffered to an acidic pH to fully protonate residual silanol groups on the stationary phase, preventing secondary interactions with the basic nitrogen of the pyridine ring that would otherwise cause peak tailing.
Protocol 1: Conventional HPLC Method
Best for: Laboratories prioritizing method transferability and lower operational costs.
-
System Preparation: Equilibrate an HPLC system equipped with a UV-Vis or PDA detector.
-
Column Selection: Install a C18 column (e.g., 5 µm, 4.6 mm × 150 mm). The high surface area provides adequate retention for polar pyridine derivatives[1].
-
Mobile Phase Preparation:
-
Buffer (A): 20 mM Potassium phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid. (Causality: pH 3.0 ensures the pyridine nitrogen remains protonated while suppressing silanol ionization).
-
Organic (B): HPLC-grade Acetonitrile.
-
-
Gradient Program: Run a linear gradient from 10% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.
-
System Suitability Test (SST): Inject a resolution mixture containing picolinonitrile and picolinamide. Validation Check: The system is only validated for sample analysis if the resolution ( Rs ) between the two peaks is ≥2.0 .
-
Blank Injection: Inject the sample diluent to verify a stable baseline free of ghost peaks.
-
Sample Analysis: Inject 10 µL of the picolinonitrile sample (1 mg/mL). Bracket the sample injections with standard checks every 10 injections to ensure retention time stability.
Protocol 2: High-Throughput UPLC Method
Best for: High-throughput screening, complex impurity profiling, and minimizing solvent waste.
-
System Preparation: Equilibrate a low-dispersion UPLC system capable of withstanding ≥12,000 psi[3].
-
Column Selection: Install a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 mm × 50 mm).
-
Mobile Phase Preparation: Use the same mobile phase composition as the HPLC method to maintain selectivity ( α ), but filter through a 0.1 µm membrane to prevent column frit clogging.
-
Gradient Program: Run a scaled gradient from 10% B to 60% B over 3 minutes at a flow rate of 0.4 mL/min.
-
System Suitability Test (SST): Inject the resolution mixture. Validation Check: Expect an Rs≥4.0 due to the massive increase in theoretical plates[4].
-
Sample Analysis: Inject 1 µL of the sample. The reduced injection volume prevents column overloading and minimizes extra-column band spreading.
Self-validating experimental workflow for the purity analysis of picolinonitrile derivatives.
Comparative Data Analysis
The transition from HPLC to UPLC yields quantifiable improvements across all chromatographic parameters. Table 1 summarizes typical empirical data obtained when analyzing a crude picolinonitrile sample spiked with 1% picolinamide impurity.
Table 1: Quantitative Comparison of HPLC vs. UPLC for Picolinonitrile Analysis
| Chromatographic Parameter | Traditional HPLC (5 µm C18) | Modern UPLC (1.7 µm C18) | Performance Shift / Advantage |
| Operating Pressure | ~2,500 psi | ~11,500 psi | UPLC requires specialized high-pressure pumps[3]. |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 60% reduction in optimal flow rate. |
| Total Run Time | 15.0 minutes | 3.0 minutes | 80% reduction in analysis time [4]. |
| Theoretical Plates ( N ) | ~12,000 | ~35,000 | ~3x increase in column efficiency. |
| Resolution ( Rs ) Critical Pair | 2.2 | 4.8 | Vastly superior baseline separation. |
| Solvent Consumption / Run | 15.0 mL | 1.2 mL | 92% reduction in solvent waste , aligning with green chemistry. |
| Sensitivity (S/N Ratio) | Baseline | ~3x to 5x higher | Sharper, narrower peaks result in higher peak capacity and sensitivity. |
Decision Matrix: Selecting the Right Methodology
Choosing between HPLC and UPLC is not merely a question of performance, but of operational alignment:
-
Opt for HPLC when: The laboratory is conducting routine, well-established compendial testing where the resolution of picolinonitrile from its impurities is already sufficient. HPLC is highly robust, has lower initial capital costs, and avoids the stringent sample filtration requirements of UPLC.
-
Opt for UPLC when: The project is in the active drug development phase requiring rapid screening of synthetic routes. If the picolinonitrile intermediate contains complex, closely eluting isomeric impurities (e.g., distinguishing between 2-cyano, 3-cyano, and 4-cyanopyridines), the superior resolving power of sub-2 µm particles is mandatory. Furthermore, laboratories looking to drastically cut acetonitrile consumption and improve their environmental footprint will recover the higher instrument cost through long-term solvent savings.
References
-
Principle, Instrumentation, and Applications of UPLC: A Novel Technique of Liquid Chromatography. SciSpace. Available at:[Link]
-
The Promise of Small Particles. Waters Corporation. Available at:[Link]
-
HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma. Available at:[Link]
-
HPLC vs UPLC: Resolution and Throughput Compared. PatSnap Eureka. Available at:[Link]
-
LA746 Analysis of Pyridine derivatives. GL Sciences. Available at:[Link]
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The Tandem Titans: A Comparative Guide to Integrated NMR and MS for Structural Elucidation of Complex Mixtures
In the intricate world of chemical analysis, particularly within drug development, metabolomics, and natural product discovery, researchers are often confronted with the formidable challenge of deciphering complex mixtures. These samples, teeming with a multitude of structurally similar or entirely unknown compounds, demand analytical techniques that offer both high-resolution separation and unambiguous structural identification. While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are individually powerful, their true potential is unlocked when they are integrated. This guide provides an in-depth comparison of various integrated NMR and MS workflows, offering the technical insights and experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.
The core principle behind integrating NMR and MS lies in their complementary nature. MS provides exceptional sensitivity and the ability to determine the molecular formula of a compound, while NMR offers unparalleled detail about the three-dimensional structure and stereochemistry.[1] This synergy allows for a more confident and comprehensive structural elucidation than either technique could achieve alone.
The Strategic Landscape: Choosing Your Integrated NMR and MS Workflow
The selection of an appropriate integrated NMR and MS workflow is a critical decision that hinges on several factors, including the complexity of the mixture, the concentration of the analytes of interest, the required level of structural detail, and the desired sample throughput. Broadly, these workflows can be categorized into two main types: hyphenated (online) and non-hyphenated (offline) approaches.
Hyphenated (Online) Workflows: The Power of Automation and Integration
Hyphenated techniques physically couple a separation technique, typically Liquid Chromatography (LC), with both NMR and MS detectors. This creates a seamless, automated system for the analysis of complex mixtures.[2][3]
-
On-Flow LC-NMR-MS: In this setup, the eluent from the LC column is split, with a major portion flowing directly through the NMR flow cell while a minor portion is diverted to the MS detector. This allows for the simultaneous acquisition of NMR and MS data for all eluting compounds.[4][5] It is particularly useful for obtaining a rapid overview of the major components in a mixture.[1][6]
-
Stop-Flow LC-NMR-MS: To overcome the sensitivity limitations of on-flow NMR, the stop-flow technique allows the chromatographic flow to be paused when a peak of interest is in the NMR flow cell. This enables longer acquisition times and the collection of higher quality 1D and even 2D NMR data for specific components.[5]
-
LC-SPE-NMR/MS: This advanced hyphenated technique incorporates Solid-Phase Extraction (SPE) cartridges between the LC and the NMR. Peaks of interest identified by MS are trapped on an SPE cartridge, which can then be washed to remove interfering solvents and eluted with a deuterated solvent directly into the NMR spectrometer. This process allows for significant sample concentration, enabling the acquisition of high-quality 2D NMR data for even minor components.[7][]
Non-Hyphenated (Offline) Workflows: Flexibility and In-Depth Analysis
Offline approaches involve the physical separation of the analytical steps. The mixture is first fractionated using a technique like LC, and then individual fractions are analyzed by MS and NMR separately.
-
LC-MS followed by Offline NMR: In this common workflow, LC-MS is used to rapidly screen the mixture and identify fractions containing compounds of interest. These fractions are then collected, the solvent is evaporated, and the sample is redissolved in a deuterated solvent for detailed NMR analysis. This approach offers maximum flexibility in terms of the NMR experiments that can be performed and avoids the solvent compatibility issues inherent in hyphenated techniques.
The following diagram illustrates the key decision points and workflows in an integrated NMR and MS strategy:
Caption: Decision tree for selecting an integrated NMR and MS workflow.
Quantitative Performance Comparison of Integrated NMR-MS Workflows
The choice of workflow is often dictated by the quantitative performance required for the analysis. The following table summarizes key performance metrics for the different integrated approaches.
| Workflow | Typical Sensitivity (LOD) | Sample Amount Required | Analysis Time per Sample | Key Advantages | Key Limitations |
| On-Flow LC-NMR-MS | 1-10 µg on-column | >10 µg | 30-60 min | High throughput, automated, good for major components | Low sensitivity for NMR, limited to 1D NMR, solvent compatibility issues |
| Stop-Flow LC-NMR-MS | 0.1-1 µg on-column | 1-10 µg | 1-4 hours | Improved NMR sensitivity, allows for some 2D NMR | Lower throughput than on-flow, potential for peak diffusion during stop |
| LC-SPE-NMR/MS | 10-100 ng on-column | 0.1-1 µg | 2-8 hours | High NMR sensitivity, excellent for trace components, allows extensive 2D NMR | Complex setup, lower throughput, potential for sample loss on SPE |
| Offline LC-MS & NMR | ng to pg (MS), µg (NMR) | >10 µg | Variable (days) | Maximum flexibility, no solvent compatibility issues for NMR, best for novel structure elucidation | Labor-intensive, potential for sample degradation, time-consuming |
Experimental Protocol: A Deep Dive into LC-SPE-NMR/MS for Natural Product Analysis
To illustrate the practical application of these integrated techniques, a detailed protocol for the analysis of a complex natural product extract using LC-SPE-NMR/MS is provided below. This protocol is designed to serve as a template that can be adapted for various research needs.
Objective: To identify and structurally elucidate minor bioactive compounds from a crude plant extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source
-
SPE unit with automated cartridge exchange
-
NMR spectrometer (≥600 MHz) equipped with a cryoprobe
Step-by-Step Methodology:
-
Sample Preparation:
-
Extract 10 g of dried, ground plant material with 100 mL of methanol at room temperature for 24 hours.
-
Filter the extract and concentrate under reduced pressure to yield a crude extract.
-
Dissolve 100 mg of the crude extract in 1 mL of methanol for LC-MS analysis.
-
-
Initial LC-MS Screening:
-
Develop an LC method to achieve good separation of the components in the extract. A typical reversed-phase gradient using water and acetonitrile, both with 0.1% formic acid, is a good starting point.
-
Inject the sample onto the LC-MS system to obtain a total ion chromatogram (TIC) and UV chromatogram.
-
Analyze the MS data to identify peaks with molecular weights of interest, particularly those that do not correspond to known compounds from the plant genus (dereplication).
-
-
LC-SPE-NMR/MS Analysis:
-
Set up the integrated LC-SPE-NMR/MS system. The LC eluent is split, with a small percentage going to the MS and the majority to the SPE unit.
-
Inject the sample again. Based on the retention times of the target peaks from the initial screening, program the system to automatically trap these peaks onto individual SPE cartridges.
-
For very low concentration compounds, multiple injections can be performed, trapping the same peak on the same cartridge to increase the amount of analyte.
-
-
SPE Cartridge Elution and NMR Data Acquisition:
-
After trapping, the SPE cartridges are automatically washed with a non-deuterated solvent (e.g., water) to remove residual HPLC mobile phase.
-
The trapped compounds are then eluted from the cartridges with a small volume (e.g., 30 µL) of a deuterated solvent (e.g., methanol-d4) directly into the NMR flow probe.
-
Acquire a suite of 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) for each trapped compound. The use of a cryoprobe is crucial for maximizing sensitivity.
-
-
Data Analysis and Structure Elucidation:
-
Process the NMR and MS data using appropriate software.
-
Use the high-resolution MS data to determine the elemental composition of the unknown compounds.
-
Use the 1D and 2D NMR data to piece together the chemical structure, including stereochemistry.
-
Combine the MS and NMR data to propose a final, confident structure for the novel compounds.
-
The following diagram illustrates the LC-SPE-NMR/MS experimental workflow:
Caption: Workflow diagram for LC-SPE-NMR/MS analysis.
Ensuring Scientific Integrity: The Self-Validating System
To ensure the trustworthiness of the data generated from these complex integrated systems, it is essential to establish a self-validating framework. This involves a multi-faceted approach to quality control and data verification.
-
System Suitability Testing: Before initiating a series of analyses, the performance of the integrated system should be verified. This can be done by injecting a standard mixture of known compounds to check for chromatographic resolution, MS sensitivity and mass accuracy, and NMR signal-to-noise and spectral quality.
-
Internal Standards: The use of internal standards is crucial for both qualitative and quantitative analysis. A known compound added to the sample at a specific concentration can be used to monitor system performance and to provide a reference for quantification.
-
Data Processing and Analysis Validation: The software used for data processing should be validated to ensure that it is performing as expected. This includes verifying peak integration, mass accuracy calculations, and the correct interpretation of NMR spectral data.
-
Orthogonal Data Verification: The complementary nature of NMR and MS provides an inherent cross-validation of the data. For example, the molecular formula determined by high-resolution MS should be consistent with the number and types of atoms observed in the NMR spectra. Any discrepancies should be thoroughly investigated.
The Future of Integrated NMR and MS
The field of integrated NMR and MS is continuously evolving, with advancements in instrumentation, software, and methodologies. The development of higher-field NMR magnets, more sensitive MS detectors, and more sophisticated data integration algorithms will continue to push the boundaries of what is possible in the analysis of complex mixtures.[9][10] The increasing adoption of these powerful techniques will undoubtedly accelerate discovery in drug development, metabolomics, and natural product research, providing a clearer picture of the complex chemical world around us.
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Gathungu, R. M., Kautz, R., Vouros, P., & Giese, R. W. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Mass spectrometry reviews, 37(5), 657–683. [Link]
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Corcoran, O., & Spraul, M. (2003). LC-NMR-MS in drug discovery. Drug discovery today, 8(14), 624–631. [Link]
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Freund, A. S., Gobrecht, P., Fischer, A., & Spraul, M. (2013). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy, 28(11), 34-41. [Link]
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Gebretsadik, T., Thomas, M., & Berhanu, T. (2021). LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool. Molecules, 26(2), 283. [Link]
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dos Santos, M. C., de Souza, L. M., & Borges, R. M. (2024). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers in Molecular Biosciences, 11, 1356857. [Link]
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Exarchou, V., Krucker, M., van Beek, T. A., Vervoort, J., Gerothanassis, I. P., & Albert, K. (2005). LC-NMR-MS for the rapid screening and detection of radical scavenging compounds in crude plant extracts. Magnetic Resonance in Chemistry, 43(8), 681–687. [Link]
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Kuhn, S., Colreavy-Donnelly, S., & Borges, R. M. (2019). An integrated approach for mixture analysis using MS and NMR techniques. Faraday discussions, 218(0), 201–221. [Link]
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Rodrigues, J. P. S., da Silva, A. C. S., de Souza, M. V. N., & Borges, R. M. (2025). Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications. Molecules, 30(1), 1. [Link]
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Wolfender, J. L., Marti, G., Thomas, A., & Bertrand, S. (2015). Current approaches and challenges for the metabolite profiling of complex natural extracts. Journal of Chromatography A, 1382, 136–164. [Link]
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Bingol, K., & Brüschweiler, R. (2015). Metabolomics beyond spectroscopic databases: a combined MS/NMR strategy for the rapid identification of new metabolites in complex mixtures. Analytical chemistry, 87(7), 3864–3870. [Link]
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ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Bruker Corporation. (n.d.). AMIX - NMR and MS Data Analysis. Retrieved from [Link]
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ACD/Labs. (n.d.). ACD/Structure Elucidator Suite. Retrieved from [Link]
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Waters Corporation. (n.d.). For Drug Impurity Analysis and Quantitation. Retrieved from [Link]
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Gathungu, R. M., Kautz, R., Vouros, P., & Giese, R. W. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Mass spectrometry reviews, 37(5), 657–683. [Link]
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da Silva, R. R., & Borges, R. M. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 26(11), 3247. [Link]
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International Journal of Innovative Research in Technology. (2022). Review Article on Hyphenated Techniques and Their Inter Face in Pharmaceutical Analysis. [Link]
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ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
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Vu, T. N., Laukens, K., & Covaci, A. (2012). An integrated workflow for robust alignment and simplified quantitative analysis of NMR spectrometry data. BMC bioinformatics, 13, 29. [Link]
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Gebretsadik, T., Thomas, M., & Berhanu, T. (2021). LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool. Molecules, 26(2), 283. [Link]
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Solomon, D., et al. (2023). Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs. Analytical Chemistry, 95(24), 9136-9145. [Link]
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Asian Journal of Pharmaceutical Analysis. (2020). A Brief Review on Hyphenated Techniques. [Link]
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James, S. (2023). Unveiling Molecular Secrets: A Comprehensive Guide to NMR Spectroscopy. Biopolymers Research, 7(181). [Link]
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Freund, A. S., Gobrecht, P., Fischer, A., & Spraul, M. (2013). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy, 28(11), 34-41. [Link]
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McKenzie, J. S., Donarski, J. A., Wilson, J. C., & Charlton, A. J. (2011). Analysis of complex mixtures using high-resolution nuclear magnetic resonance spectroscopy and chemometrics. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(4), 336-359. [Link]
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Kuhn, S., Colreavy-Donnelly, S., & Borges, R. M. (2019). An integrated approach for mixture analysis using MS and NMR techniques. Faraday discussions, 218(0), 201–221. [Link]
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Elyashberg, M., Williams, A. J., & Blinov, K. (2010). Structural elucidation of natural products using computer-assisted structure elucidation approaches. Natural product reports, 27(9), 1296–1328. [Link]
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Gebretsadik, T., Thomas, M., & Berhanu, T. (2021). LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool. Molecules, 26(2), 283. [Link]
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Lindon, J. C., Nicholson, J. K., & Wilson, I. D. (2014). A Primer on LC/NMR/MS. Wiley Analytical Science. [Link]
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The Pharma Review. (2019). An Overview Of The Hyphenated Separation Technology And Its Application. [Link]
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Bruker Corporation. (n.d.). Integrated NMR solutions to increase pharma productivity. Retrieved from [Link]
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da Silva, R. R., & Borges, R. M. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 26(11), 3247. [Link]
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Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature reviews Drug discovery, 1(3), 211–219. [Link]
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Schönberger, T., et al. (2015). Guide to NMR Method Development and Validation - Part II: Multivariate data analysis. CVUA Karlsruhe. [Link]
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Yelmame, S. S., et al. (2024). A Comprehensive Review on Hyphenated Techniques in Pharmaceutical Analysis. Advances in Bioresearch, 15(5), 408-417. [Link]
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World Journal of Pharmacy and Pharmaceutical Sciences. (2015). Overview of Hyphenated Techniques. [Link]
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Safety Operating Guide
Navigating the Safe Handling of 3-Chloro-5-(chloromethyl)picolinonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-Chloro-5-(chloromethyl)picolinonitrile. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is expertly synthesized from the safety profiles of structurally analogous compounds, including 2-Chloro-5-(chloromethyl)pyridine and 3-Chloro-5-(trifluoromethyl)picolinonitrile. This ensures a conservative and robust safety protocol.
Hazard Assessment: Understanding the Risks
Based on data from closely related picolinonitrile and pyridine derivatives, 3-Chloro-5-(chloromethyl)picolinonitrile should be handled as a hazardous substance with the following potential risks:
-
Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns upon direct contact.[1][3][4]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][4][5]
Due to these hazards, a multi-layered approach to personal protection and engineering controls is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling 3-Chloro-5-(chloromethyl)picolinonitrile. The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | To prevent skin contact, which can cause irritation or burns.[5] Gloves should be inspected before use and disposed of immediately if contaminated. |
| Eye and Face Protection | Safety goggles and a face shield | To protect against splashes and aerosols that can cause severe eye damage.[3][5] A face shield should be worn over safety goggles. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required when working outside of a certified chemical fume hood or when aerosols may be generated.[5] The specific cartridge type should be selected based on a formal risk assessment. |
It is imperative to always wash hands thoroughly after handling the chemical and before leaving the laboratory.
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe working environment.
Engineering Controls
All work with 3-Chloro-5-(chloromethyl)picolinonitrile must be conducted in a properly functioning and certified chemical fume hood. This is the primary engineering control to prevent inhalation of vapors or dust. An eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The chemical fume hood sash should be lowered to the appropriate working height.
-
Weighing and Transfer: If the compound is a solid, weigh it out within the fume hood. Use appropriate tools to minimize the generation of dust. If it is a liquid, conduct all transfers and dilutions within the fume hood.
-
Experimental Use: Keep the container tightly closed when not in use.[3][4] Avoid contact with skin, eyes, and clothing.[3][4]
-
Post-Handling: Thoroughly decontaminate all work surfaces after use. Remove PPE in the correct order to avoid cross-contamination.
The following diagram illustrates the essential workflow for the safe handling of 3-Chloro-5-(chloromethyl)picolinonitrile.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and decisive action is crucial.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, prevent the spread of the spill using absorbent materials.
-
Wear appropriate PPE, including respiratory protection, during cleanup.
-
Collect all contaminated materials into a sealed, labeled container for hazardous waste disposal.[4]
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]
Storage and Disposal Plan
Proper storage and disposal are the final, critical steps in the safe management of 3-Chloro-5-(chloromethyl)picolinonitrile.
Storage
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The storage area should be clearly marked with the appropriate hazard warnings.
Disposal
All waste containing 3-Chloro-5-(chloromethyl)picolinonitrile, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[6]
-
Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[6][7] Do not dispose of this chemical down the drain or in regular trash.
The following diagram outlines the decision-making process for the disposal of materials contaminated with 3-Chloro-5-(chloromethyl)picolinonitrile.
By adhering to these guidelines, laboratory professionals can confidently and safely handle 3-Chloro-5-(chloromethyl)picolinonitrile, ensuring both personal safety and the integrity of their research.
References
-
ChemTreat. (2015, September 14). Safety Data Sheet: ChemTreat C2189G. Retrieved from [Link]
-
ChemTreat. (2023, February 1). Safety Data Sheet: C2181T. Retrieved from [Link]
-
Capot Chemical. (2008, November 4). MSDS of 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
